1-Boc-4-(4-Bromo-2-formylphenyl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUYWWRCIVQVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462840 | |
| Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628326-05-6 | |
| Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.
Core Synthesis Protocol
The synthesis of the target compound, tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate, is achieved through a Buchwald-Hartwig cross-coupling reaction between 1-Boc-piperazine and 2,5-dibromobenzaldehyde. This reaction selectively forms the desired C-N bond at the C2 position of the benzaldehyde ring, ortho to the formyl group.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound. The values are based on general protocols for Buchwald-Hartwig amination reactions and may require optimization for specific laboratory conditions.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2,5-dibromobenzaldehyde | 1.0 | eq | Limiting reagent |
| 1-Boc-piperazine | 1.1 - 1.5 | eq | |
| Catalyst System | |||
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 1 - 5 | mol% | |
| Ligand (e.g., Xantphos, BINAP) | 2 - 10 | mol% | |
| Base | |||
| Sodium tert-butoxide (NaOtBu) | 1.5 - 2.5 | eq | |
| Solvent | |||
| Anhydrous Toluene or Dioxane | 5 - 10 | mL/mmol | |
| Reaction Conditions | |||
| Temperature | 80 - 110 | °C | |
| Reaction Time | 12 - 24 | hours | Monitor by TLC or LC-MS |
| Product | |||
| Yield | 70 - 90 | % | Isolated yield after purification |
| Purity | >95 | % | Determined by HPLC or NMR |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials:
-
2,5-dibromobenzaldehyde
-
1-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dibromobenzaldehyde (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (2.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of 2,5-dibromobenzaldehyde) to the flask via a syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the key components in the Buchwald-Hartwig amination reaction.
Caption: Key components and their roles in the Buchwald-Hartwig amination.
An In-depth Technical Guide to 1-Boc-4-(4-bromo-2-formylphenyl)piperazine (CAS 628326-05-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-(4-bromo-2-formylphenyl)piperazine, with CAS number 628326-05-6, is a key heterocyclic building block in the field of medicinal chemistry. Its unique trifunctional structure, featuring a Boc-protected piperazine, a brominated aromatic ring, and a formyl group, offers multiple avenues for synthetic elaboration. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic approach based on established chemical principles, and its potential applications as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system. While specific experimental data on its biological activity and role in signaling pathways are not extensively available in the public domain, this guide extrapolates its potential from the well-documented activities of related piperazine-containing compounds.
Introduction
The piperazine scaffold is a privileged structure in drug discovery, present in a wide array of approved therapeutic agents.[1][2] Its ability to engage in various biological interactions and its favorable pharmacokinetic properties make it a desirable moiety in the design of novel drugs.[1][2] The subject of this guide, this compound, is a functionalized derivative poised for a significant role in the synthesis of complex bioactive molecules. The presence of orthogonal reactive sites—the nucleophilic secondary amine (upon deprotection), the aryl bromide amenable to cross-coupling reactions, and the aldehyde ready for reductive amination or olefination—makes it a versatile synthon for creating diverse chemical libraries for drug screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 628326-05-6 | [3][4] |
| Molecular Formula | C₁₆H₂₁BrN₂O₃ | [3][5] |
| Molecular Weight | 369.25 g/mol | [5] |
| IUPAC Name | tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate | [6] |
| Appearance | Not specified in literature; likely a solid | |
| Purity | Commercially available up to >95% | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Synthesis and Reaction Mechanisms
Plausible Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds. In this proposed synthesis, 1-Boc-piperazine would be coupled with a suitable difunctionalized benzene ring, such as 2,5-dibromobenzaldehyde.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on similar reactions found in the literature for the synthesis of related arylpiperazine compounds.[7]
Materials:
-
2,5-dibromobenzaldehyde (1.0 eq)
-
1-Boc-piperazine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry, argon-purged reaction vessel, add 2,5-dibromobenzaldehyde, 1-Boc-piperazine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate for the synthesis of a variety of complex molecules with potential therapeutic applications. The strategic positioning of its functional groups allows for sequential or one-pot multi-component reactions to build molecular diversity.
Role as a Synthetic Intermediate
The reactivity of the functional groups can be exploited in a logical synthetic workflow.
Potential Therapeutic Targets
Based on the pharmacological activities of structurally related piperazine derivatives, compounds synthesized from this intermediate may target a range of biological systems:
-
Central Nervous System (CNS) Disorders: Many piperazine-containing drugs are used as antipsychotics, antidepressants, and anxiolytics.[8] The piperazine moiety often interacts with dopamine and serotonin receptors.
-
Oncology: The core structure can be elaborated to synthesize kinase inhibitors, such as those targeting CDK9 or Bruton's tyrosine kinase (BTK), which are implicated in various cancers.
-
Inflammatory Diseases: Piperazine derivatives have been investigated for their anti-inflammatory properties.
-
Infectious Diseases: Some piperazine analogs have shown promise as anti-tubercular and anti-bacterial agents.
Due to the lack of specific biological data for derivatives of this compound, no signaling pathway diagrams can be definitively constructed at this time.
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a platform for the synthesis of diverse and complex molecules. While detailed biological studies on its direct derivatives are not yet prevalent in the public domain, the well-established importance of the piperazine scaffold in pharmacologically active compounds suggests that this intermediate holds significant potential for the development of novel therapeutics. Further research into the synthesis and biological evaluation of compounds derived from this versatile intermediate is warranted.
References
- 1. 628326-05-6 CAS Manufactory [m.chemicalbook.com]
- 2. CAS NO. 628326-05-6 | 4-(4-Bromo-2-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C16H21BrN2O3 [localpharmaguide.com]
- 3. This compound CAS:628326-05-6_Boc Sciences_Chemical Cloud Database [chemcd.com]
- 4. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. molbase.com [molbase.com]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
physical and chemical properties of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, alongside a generalized experimental protocol for its synthesis and purification based on established methods for analogous compounds. Due to the limited availability of public data, this document also highlights areas where further experimental characterization is required.
Compound Identity and Properties
This compound, with the CAS Number 628326-05-6, is a multifaceted organic compound. Its structure incorporates a Boc-protected piperazine moiety attached to a brominated and formylated phenyl ring. This combination of functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The bromo- and formyl- groups serve as reactive handles for a variety of chemical transformations, while the arylpiperazine core is a common scaffold in centrally active agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| CAS Number | 628326-05-6 | |
| Molecular Formula | C₁₆H₂₁BrN₂O₃ | |
| Molecular Weight | 369.26 g/mol | |
| Appearance | Data not available | Typically, such compounds are crystalline solids. |
| Melting Point | Data not available | Requires experimental determination. |
| Boiling Point | Data not available | Requires experimental determination. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
Spectral Data: While specific spectral data is not publicly detailed, it is noted to be available from some commercial suppliers. Characterization would typically involve ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy to confirm the structure.
Synthesis and Purification: A Generalized Protocol
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on the well-established Buchwald-Hartwig amination reaction for the formation of arylpiperazines, a plausible and robust synthetic route can be proposed.[1] This method involves the palladium-catalyzed cross-coupling of an aryl halide with an amine.
Proposed Synthesis: Buchwald-Hartwig Amination
The synthesis would likely proceed by reacting 1-Boc-piperazine with a suitable di-halogenated benzaldehyde derivative, such as 2,5-dibromobenzaldehyde, under palladium catalysis.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-dibromobenzaldehyde
-
1-Boc-piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
A suitable base (e.g., Sodium tert-butoxide, Cesium carbonate)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2,5-dibromobenzaldehyde (1.0 equivalent), 1-Boc-piperazine (1.1-1.2 equivalents), the chosen base (1.5-2.0 equivalents), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1-5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by a suitable chromatographic method such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification Protocol:
The crude product would likely be purified using flash column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column with a suitable non-polar solvent system, such as a mixture of hexanes and ethyl acetate.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 0% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available data on the biological activity of this compound or its involvement in any signaling pathways. Arylpiperazine derivatives are a well-known class of compounds with a wide range of biological activities, often targeting G-protein coupled receptors (GPCRs) in the central nervous system. However, without specific experimental evidence, any potential biological role for this particular compound remains speculative.
Mandatory Visualizations
As no specific experimental workflow or signaling pathway for this compound has been documented, a generalized workflow for the proposed synthesis is provided below.
References
An In-depth Technical Guide to the Structure Elucidation of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and analytical data required for the complete structure elucidation of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine , a key intermediate in medicinal chemistry. While specific experimental spectra for this exact compound are not widely published in public databases, this document outlines the expected analytical results based on its chemical structure and data from analogous compounds. It details the likely synthetic route and the systematic process of spectral interpretation necessary for its characterization.
Compound Identity and Properties
This compound, also known as tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate, is a substituted arylpiperazine derivative. The presence of a Boc-protecting group, a piperazine ring, and a functionalized aromatic ring with both bromo and formyl substituents makes it a versatile building block in the synthesis of complex pharmaceutical agents.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 628326-05-6 | [3][4] |
| Molecular Formula | C₁₆H₂₁BrN₂O₃ | [3][4] |
| Molecular Weight | 369.26 g/mol | [1][2] |
| Appearance | Expected to be a solid | - |
Synthesis Pathway: Buchwald-Hartwig Amination
The most probable synthetic route for this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, widely used for the synthesis of N-aryl piperazines.[5] The reaction would involve the coupling of 1-Boc-piperazine with a suitable aryl halide, in this case, 2-bromo-5-chlorobenzaldehyde or a similar precursor.
Detailed Experimental Protocol (Generalized)
The following is a generalized protocol based on standard Buchwald-Hartwig amination procedures for similar substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 1-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4 mol%) in a small amount of anhydrous toluene.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask, followed by the catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Structure Elucidation Workflow
The confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete picture of the molecule's connectivity and composition.
Spectroscopic Data Analysis (Predicted)
The following tables summarize the expected quantitative data from key spectroscopic analyses.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | s | 1H | Aldehyde (-CHO) |
| ~7.6 - 7.8 | m | 2H | Aromatic (Ar-H) |
| ~7.0 - 7.2 | m | 1H | Aromatic (Ar-H) |
| ~3.6 - 3.8 | t | 4H | Piperazine (-N-CH₂-), Boc side |
| ~3.0 - 3.2 | t | 4H | Piperazine (-N-CH₂-), Aryl side |
| 1.49 | s | 9H | Boc (-C(CH₃)₃) |
-
Interpretation: The singlet in the downfield region (~10 ppm) is characteristic of an aldehyde proton. The aromatic region would show signals corresponding to the three protons on the substituted benzene ring. Two distinct triplets for the piperazine protons are expected due to the different electronic environments of the nitrogen atoms. The large singlet at ~1.49 ppm is the classic signature of the nine equivalent protons of the tert-butyl group.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic C-N |
| ~154 | Boc Carbonyl (C=O) |
| ~135 | Aromatic C-CHO |
| ~132 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~120 | Aromatic C-Br |
| ~118 | Aromatic C-H |
| ~80 | Boc Quaternary Carbon (-C(CH₃)₃) |
| ~50 | Piperazine Carbons (-CH₂-) |
| ~44 | Piperazine Carbons (-CH₂-) |
| ~28 | Boc Methyl Carbons (-CH₃) |
-
Interpretation: The spectrum would be defined by two carbonyl signals: the aldehyde carbon far downfield and the Boc carbonyl around 154 ppm. The aromatic region would display six distinct signals. The piperazine methylene carbons would appear in the 40-55 ppm range. The characteristic signals for the Boc group's quaternary and methyl carbons would be observed at ~80 ppm and ~28 ppm, respectively.
IR Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2975, 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1700 - 1720 | Strong | C=O stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1580, 1480 | Medium | C=C stretch (aromatic) |
| ~1240, 1160 | Strong | C-N stretch |
| ~1050 | Medium | C-Br stretch |
-
Interpretation: The IR spectrum should prominently feature two strong carbonyl absorption bands: one for the aldehyde and one for the Boc protecting group. The presence of both aliphatic and aromatic C-H stretches, along with C-N and C-Br stretches, would further confirm the presence of all key functional moieties.
Mass Spectrometry
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| ~370/372 | [M+H]⁺ |
| ~314/316 | [M - C₄H₈ + H]⁺ |
| ~270/272 | [M - Boc + H]⁺ |
-
Interpretation: The key feature in the mass spectrum would be the isotopic pattern of the molecular ion [M+H]⁺. Due to the presence of a bromine atom, there should be two peaks of nearly equal intensity separated by 2 m/z units (e.g., 370 and 372), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of the Boc group or isobutylene from the Boc group.
Biological Context and Potential Applications
While no specific biological activity or signaling pathway involvement has been documented for this compound in publicly available literature, the arylpiperazine scaffold is a well-established pharmacophore.[6] Derivatives of this class are frequently investigated for their activity on the central nervous system (CNS), targeting receptors involved in conditions like depression and anxiety.[7] The reactive aldehyde and the potential for further modification at the bromine position make this compound a valuable intermediate for creating libraries of diverse molecules for drug discovery screening.
References
- 1. tert-Butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate [myskinrecipes.com]
- 2. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS:628326-05-6_Boc Sciences_Chemical Cloud Database [chemcd.com]
- 5. mdpi.com [mdpi.com]
- 6. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
An In-depth Technical Guide to the Synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, a key intermediate in pharmaceutical research. The document details the necessary starting materials, outlines two robust synthetic methodologies—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination—and provides detailed experimental protocols. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams.
Introduction
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a reactive formyl group and a bromine atom suitable for further cross-coupling reactions, makes it a versatile intermediate in drug discovery. The Boc-protected piperazine moiety is a common feature in many pharmaceutical agents, enhancing their pharmacokinetic properties. This guide explores the most common and effective methods for the preparation of this valuable compound.
Starting Materials
The successful synthesis of this compound relies on the availability of key starting materials. This section details the synthesis of these precursors.
Synthesis of 1-Boc-piperazine
1-Boc-piperazine is a common reagent that can be synthesized by protecting one of the nitrogen atoms of piperazine with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol:
To a solution of piperazine (10.3 g, 0.12 mol) in a mixture of methanol (150 mL) and water (150 mL), formic acid (11.0 g, 0.21 mol) is added, and the mixture is stirred for 30 minutes. Subsequently, acetamidine hydrochloride (0.11 g, 0.0012 mol) and di-tert-butyl dicarbonate (8.73 g, 0.04 mol) are added, and the reaction is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by distillation to yield 1-Boc-piperazine.[1]
| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| Piperazine | Di-tert-butyl dicarbonate, Formic acid, Acetamidine hydrochloride | Methanol/Water | 98.6 | >99 (GC) |
Table 1: Synthesis of 1-Boc-piperazine.
An alternative, high-yield industrial method involves a three-step synthesis starting from diethanolamine, proceeding through chlorination, Boc protection, and subsequent cyclization with ammonia. This method boasts an overall yield of over 93.5% and high purity.[2][3]
Synthesis of Brominated Benzaldehyde Derivatives
Two key brominated benzaldehyde derivatives serve as precursors for the final product: 5-bromo-2-fluorobenzaldehyde for the SNAr route and 2,5-dibromobenzaldehyde for the Buchwald-Hartwig route.
This compound can be prepared via electrophilic bromination of 2-fluorobenzaldehyde.
Experimental Protocol:
To a solution of 2-fluorobenzaldehyde (70 g, 0.56 mol) and anhydrous aluminum trichloride (6 g, 0.045 mol) in concentrated sulfuric acid (223 mL), N-bromosuccinimide (105.5 g, 0.59 mol) is added portion-wise at 60°C. The reaction is stirred for 3-8 hours. After completion, the mixture is poured into ice water and extracted with hexanes. The organic layer is washed, dried, and concentrated. The crude product is purified by vacuum distillation to afford 5-bromo-2-fluorobenzaldehyde.
| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 2-Fluorobenzaldehyde | N-bromosuccinimide, Aluminum trichloride | Sulfuric Acid | 80 | 98 |
Table 2: Synthesis of 5-bromo-2-fluorobenzaldehyde.
This starting material can be synthesized from 2-bromo-5-methylaniline via a Sandmeyer-like reaction followed by oxidation. A more direct approach involves the bromination of 2-bromobenzaldehyde.
Synthetic Routes to this compound
Two principal synthetic strategies are employed for the synthesis of the target molecule. The choice of route may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Figure 1: Synthetic pathways to this compound.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This is a direct and often high-yielding method that involves the reaction of 5-bromo-2-fluorobenzaldehyde with 1-Boc-piperazine. The electron-withdrawing formyl group activates the ortho-positioned fluorine atom, facilitating its displacement by the nucleophilic piperazine.
Experimental Protocol:
In a round-bottom flask, 5-bromo-2-fluorobenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.1-1.5 eq) are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), is added to the mixture. The reaction is heated to a temperature ranging from 80°C to 120°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-fluorobenzaldehyde, 1-Boc-piperazine | K₂CO₃ | DMSO | 100 | 12-24 | >85 (estimated) |
| 5-Bromo-2-fluorobenzaldehyde, 1-Boc-piperazine | Et₃N | DMF | 80-100 | 12-24 | >85 (estimated) |
Table 3: Representative conditions for the SNAr synthesis.
Figure 2: Workflow for the SNAr synthesis.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is particularly useful when the aryl halide is less activated towards SNAr. In this case, 2,5-dibromobenzaldehyde can be coupled with 1-Boc-piperazine. The reaction conditions can be tuned to achieve selective mono-amination.
Experimental Protocol:
To an oven-dried Schlenk tube are added 2,5-dibromobenzaldehyde (1.0 eq), 1-Boc-piperazine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XantPhos, RuPhos, or XPhos), and a base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃)). The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). An anhydrous solvent, such as toluene or dioxane, is then added. The reaction mixture is heated to a temperature typically between 80°C and 110°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by flash column chromatography.[4][6]
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Dibromobenzaldehyde | Pd₂(dba)₃ (2) | XantPhos (4) | NaOt-Bu | Toluene | 100 | 12-24 | 70-90 (estimated) |
| 2,5-Dibromobenzaldehyde | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18-24 | 70-90 (estimated) |
Table 4: Representative conditions for the Buchwald-Hartwig amination.
Figure 3: Workflow for Buchwald-Hartwig amination.
Conclusion
The synthesis of this compound can be effectively achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination. The SNAr route, utilizing 5-bromo-2-fluorobenzaldehyde, offers a more direct and potentially more atom-economical approach. The Buchwald-Hartwig amination provides a versatile alternative, particularly when dealing with less reactive aryl halides. The choice of methodology will be guided by factors such as starting material availability, scalability, and the specific requirements of the research or development program. The detailed protocols and tabulated data provided in this guide serve as a valuable resource for chemists in the pharmaceutical and related industries.
References
1-Boc-4-(4-bromo-2-formylphenyl)piperazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, a probable synthetic route with an experimental protocol, and its potential applications in medicinal chemistry.
Core Compound Data
This compound is a substituted arylpiperazine that serves as a versatile building block in the synthesis of complex organic molecules. The presence of a bromine atom and a formyl group on the phenyl ring, combined with the Boc-protected piperazine moiety, offers multiple reaction sites for further chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁BrN₂O₃ | [1] |
| Molecular Weight | 369.257 g/mol | [1] |
| CAS Number | 628326-05-6 | [1] |
| Appearance | Likely an off-white to yellow solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO | Inferred from similar compounds |
Synthetic Protocol: Buchwald-Hartwig Amination
The synthesis of this compound can be achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3][4] This reaction is a powerful method for forming carbon-nitrogen bonds.[3] The proposed synthesis involves the coupling of 1-Boc-piperazine with 2,5-dibromobenzaldehyde.
Experimental Protocol
Materials:
-
1-Boc-piperazine
-
2,5-dibromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 1-Boc-piperazine (1.1 equivalents), 2,5-dibromobenzaldehyde (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Anhydrous toluene is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Logical Workflow and Signaling Pathways
The synthetic utility of this compound lies in its potential as a precursor for various pharmacologically active compounds. The formyl group can be a handle for reductive amination to introduce diverse side chains, while the bromo substituent allows for further cross-coupling reactions to build molecular complexity.
Caption: Synthetic pathway for this compound.
The piperazine moiety is a common scaffold in many approved drugs, often contributing to improved pharmacokinetic properties.[5][6] Arylpiperazine derivatives are known to interact with various biological targets, including G-protein coupled receptors, ion channels, and enzymes. The title compound is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Caption: Workflow from intermediate to potential drug leads.
References
An In-depth Technical Guide to the Solubility of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a complex organic molecule often used as a building block in the synthesis of pharmaceutical compounds. Its solubility profile in different organic solvents is a critical parameter that influences reaction kinetics, purification methods, and formulation development. This guide provides the necessary theoretical background and practical protocols for researchers to experimentally determine these solubility characteristics.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties can provide initial insights into its expected solubility behavior.
| Property | Value | Source |
| CAS Number | 628326-05-6 | [1] |
| Molecular Formula | C₁₆H₂₁BrN₂O₃ | [1] |
| Molecular Weight | 369.257 g/mol | [1] |
| Appearance | Likely a solid at room temperature (based on related compounds) | N/A |
Note: Experimental properties such as melting point and density are not widely reported in the literature.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When determining solubility, it is essential to distinguish between two key concepts: kinetic and thermodynamic solubility.[2][3]
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure, where the solution is in equilibrium with the solid state of the compound.[2][4] This measurement is typically achieved through methods that allow for sufficient time to reach equilibrium, such as the shake-flask method with prolonged incubation.[5]
-
Kinetic Solubility is often measured in high-throughput screening settings. It is determined by dissolving the compound in a solvent (like DMSO) and then adding this stock solution to an aqueous buffer or organic solvent until precipitation occurs.[5][6] This method is faster but can lead to supersaturated solutions, resulting in solubility values that are higher than the thermodynamic solubility.[2]
For the purpose of accurate characterization for synthesis and formulation, determining the thermodynamic solubility is generally preferred.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[7][8] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.
4.1. Materials
-
This compound (solid)
-
A selection of organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, etc.)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours).[9]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the solubility.
-
4.3. Data Analysis
The solubility is typically expressed in units of mg/mL or mol/L. The experiment should be repeated at least in triplicate for each solvent to ensure the reliability of the results.
Data Presentation
The following table provides a template for recording the experimentally determined solubility data for this compound in various organic solvents at a specified temperature.
Table 1: Solubility of this compound at 25 °C
| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Ethanol | Record experimental value | Calculate from mg/mL |
| e.g., Methanol | Record experimental value | Calculate from mg/mL |
| e.g., Acetonitrile | Record experimental value | Calculate from mg/mL |
| e.g., Dichloromethane | Record experimental value | Calculate from mg/mL |
| e.g., Ethyl Acetate | Record experimental value | Calculate from mg/mL |
| e.g., Toluene | Record experimental value | Calculate from mg/mL |
| e.g., Hexane | Record experimental value | Calculate from mg/mL |
Visualizations
6.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Involvement in Signaling Pathways
A review of the available scientific literature did not yield any information regarding the involvement of this compound in specific biological signaling pathways. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex, potentially bioactive molecules.
Conclusion
While direct, quantitative data on the solubility of this compound in organic solvents is not currently published, this guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocol and understanding the underlying principles of solubility, scientists and drug developers can generate the data needed to advance their research and development efforts.
References
- 1. chemcd.com [chemcd.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Spectroscopic and Synthetic Profile of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the intermediate compound, 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on closely related analogues. It also includes detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are crucial for the characterization of such compounds. This guide is intended to support researchers in the fields of medicinal chemistry and drug development by providing a foundational understanding of this and similar molecular scaffolds.
Chemical Structure and Properties
This compound is a substituted piperazine derivative. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for controlled functionalization of the other nitrogen. The bromophenyl moiety is a common feature in many pharmacologically active molecules, and the formyl group provides a reactive handle for further synthetic transformations.
| Property | Value |
| Molecular Formula | C₁₆H₂₁BrN₂O₃ |
| Molecular Weight | 369.26 g/mol |
| CAS Number | 628326-05-6 |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, extrapolated from data available for structurally similar compounds, including 1-Boc-4-(2-formylphenyl)piperazine and other substituted (bromophenyl)piperazines.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | s | 1H | Ar-CHO |
| ~7.6 - 7.8 | d | 1H | Ar-H |
| ~7.4 - 7.6 | dd | 1H | Ar-H |
| ~7.0 - 7.2 | d | 1H | Ar-H |
| ~3.6 - 3.8 | t | 4H | Boc-N-(CH₂)₂ |
| ~3.0 - 3.2 | t | 4H | Ar-N-(CH₂)₂ |
| 1.48 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (aldehyde) |
| ~160 | C=O (Boc) |
| ~155 | Ar-C |
| ~135 | Ar-C |
| ~130 | Ar-C |
| ~125 | Ar-C |
| ~122 | Ar-C (C-Br) |
| ~120 | Ar-C |
| ~80 | -C(CH₃)₃ |
| ~52 | Ar-N-(CH₂)₂ |
| ~48 | Boc-N-(CH₂)₂ |
| ~28 | -C(CH₃)₃ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium | C-H stretch (aliphatic) |
| ~2850 | Medium | C-H stretch (aliphatic) |
| ~2750 | Weak | C-H stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (Boc) |
| ~1670 | Strong | C=O stretch (aldehyde) |
| ~1580 | Medium | C=C stretch (aromatic) |
| ~1240 | Strong | C-N stretch |
| ~1160 | Strong | C-O stretch |
| ~1010 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 369/371 | [M+H]⁺ isotopic pattern for Br |
| 313/315 | [M - C₄H₈ + H]⁺ |
| 269/271 | [M - Boc + H]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).[2] Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[2]
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the infrared spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[3] Further dilution may be necessary depending on the ionization technique and instrument sensitivity.[3]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for molecules of this type include:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺.
-
Electron Impact (EI): A hard ionization technique that can cause fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight. The isotopic pattern, particularly for bromine-containing compounds (¹⁹Br and ⁸¹Br are in an approximately 1:1 ratio), is a key diagnostic feature. Analyze the fragmentation pattern to deduce structural information.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic and Analytical Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of the target compound.
References
Commercial Availability and Technical Profile of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a substituted piperazine derivative that holds significant interest as a versatile building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a Boc-protected piperazine, a brominated phenyl ring, and a formyl group, provides multiple reactive sites for the synthesis of complex molecules and novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, a representative synthetic workflow, and essential safety information.
Commercial Availability
This compound is available from various chemical suppliers specializing in research and development compounds. The availability and pricing can vary, and it is recommended to inquire with the suppliers for the most current information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| Sigma-Aldrich | 628326-05-6 | C16H21BrN2O3 | 369.26 | Available through Combi-Blocks, Inc.[1] |
| Chemcd | 628326-05-6 | C16H21BrN2O3 | 369.257 | Availability in quantities up to kilograms is indicated, with price on application.[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 628326-05-6 | [1][2] |
| Molecular Formula | C16H21BrN2O3 | [1][2] |
| Molecular Weight | 369.26 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | Inferred from related compounds |
| Purity | ≥95% (typical) | Inferred from related compounds |
| Storage Conditions | Store at 0 - 8 °C, under an inert atmosphere, and protected from light. | Inferred from related compounds[3][4] |
Representative Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
General Experimental Considerations:
-
Reaction Conditions: The nucleophilic aromatic substitution would likely be carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may require heating and the presence of a base, such as potassium carbonate or triethylamine, to facilitate the reaction.
-
Purification: Following the reaction, an aqueous workup would be necessary to remove inorganic salts and water-soluble impurities. The crude product would then likely be purified by column chromatography on silica gel to yield the final product of high purity.
-
Analytical Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, general safety precautions for handling similar chemical compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5][6]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.[5]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
-
Conclusion
This compound is a commercially available and valuable intermediate for the synthesis of complex organic molecules. Its trifunctional nature makes it a key starting material for the development of novel compounds with potential therapeutic applications. Researchers and scientists should consult the respective suppliers for detailed product specifications and adhere to strict safety protocols when handling this compound.
References
An In-depth Technical Guide to 1-Boc-4-(4-bromo-2-formylphenyl)piperazine: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and synthetic methodologies related to 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. This compound, also known as tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate, is a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.
Chemical and Physical Properties
This compound is a complex organic molecule with a piperazine core, a versatile scaffold in drug discovery. The presence of a Boc (tert-butyloxycarbonyl) protecting group enhances its stability and utility in multi-step syntheses. The bromophenyl and formyl moieties offer reactive sites for further chemical modifications, making it a key building block for creating diverse chemical libraries for pharmacological screening.
| Property | Value | Source |
| CAS Number | 628326-05-6 | [1] |
| Molecular Formula | C₁₆H₂₁BrN₂O₃ | [1] |
| Molecular Weight | 369.257 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 43-47 °C | [2] |
| Solubility | Soluble in common organic solvents like dichloromethane and ethanol | [2] |
| Storage | 2-8°C, under inert gas atmosphere |
Safety and Handling
Hazard Identification
Based on analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Skin Sensitization: May cause an allergic skin reaction.
Precautionary Measures and Personal Protective Equipment (PPE)
A stringent safety protocol is essential when working with this compound.
| Precautionary Measure | Description |
| Ventilation | Work in a well-ventilated fume hood to minimize inhalation of dust or vapors. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a lab coat, and consider additional protective clothing for larger quantities. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |
| Hygiene | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.
Experimental Protocols: Synthesis
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. The following is a generalized experimental protocol based on common synthetic strategies for similar piperazine derivatives.
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process: the protection of piperazine followed by its reaction with a substituted aromatic compound.
Detailed Synthetic Procedure (Illustrative)
Reaction: Nucleophilic aromatic substitution of 2,4-dibromobenzaldehyde with 1-Boc-piperazine.
Materials:
-
1-Boc-piperazine
-
2,4-dibromobenzaldehyde
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dibromobenzaldehyde, sodium tert-butoxide, and the palladium catalyst/ligand system.
-
Add anhydrous toluene to the flask and purge with the inert gas for 5-10 minutes.
-
Add 1-Boc-piperazine to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound as a solid.
Note: This is a generalized procedure. The specific amounts of reagents, reaction time, and temperature should be optimized for each specific synthesis.
Biological Activity and Signaling Pathways
Piperazine derivatives are known to exhibit a wide range of biological activities, often acting on the central nervous system.[3] They are integral components of drugs with antidepressant, antipsychotic, and anxiolytic properties.[4] The specific biological target and signaling pathway for this compound have not been explicitly detailed in the reviewed literature. However, based on the general activity of arylpiperazines, it is hypothesized to interact with various neurotransmitter receptors.
The formyl and bromo groups on the phenyl ring provide handles for further chemical elaboration, allowing for the synthesis of a library of compounds for screening against various biological targets. This makes this compound a valuable starting material in drug discovery campaigns.
Hypothetical Drug Discovery Workflow
The utility of this compound in drug discovery can be visualized in the following workflow:
Conclusion
This compound is a key chemical intermediate with significant potential in pharmaceutical research and development. While it requires careful handling due to its potential hazards, its versatile structure allows for the synthesis of a wide array of novel compounds. Further research is needed to elucidate its specific biological targets and mechanisms of action, which will undoubtedly open new avenues for the discovery of innovative therapeutics. Researchers and drug development professionals are encouraged to utilize the information in this guide to safely and effectively incorporate this valuable compound into their research programs.
References
An In-depth Technical Guide to the Formation of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. The document details the primary synthetic routes, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
This compound, with the CAS Number 628326-05-6, is a functionalized arylpiperazine derivative. The presence of the Boc-protected piperazine, a bromo substituent, and a formyl group on the phenyl ring makes it a versatile building block for the synthesis of a variety of complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of these functional groups allows for subsequent modifications, such as palladium-catalyzed cross-coupling reactions at the bromide, and various transformations of the aldehyde, including reductive amination and oxidation.
Primary Synthetic Routes and Mechanisms
The formation of the C-N bond between the piperazine nitrogen and the aromatic ring is the crucial step in the synthesis of this compound. The two most prevalent and effective methods for achieving this transformation are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] This reaction is widely used in medicinal chemistry due to its broad substrate scope and tolerance of various functional groups.[2]
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl bromide (2,5-dibromobenzaldehyde) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: 1-Boc-piperazine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the piperazine nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The desired product, this compound, is formed through reductive elimination, regenerating the Pd(0) catalyst.[3]
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reaction, especially with less reactive aryl chlorides.[2]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is another key method for forming aryl-amine bonds.[4] This reaction typically occurs when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. In the context of synthesizing this compound, a suitable starting material would be an aryl ring with a fluorine atom ortho to the formyl group (e.g., 4-bromo-2-fluorobenzaldehyde), as fluoride is an excellent leaving group in SNAr reactions.[5]
The mechanism of the SNAr reaction proceeds through a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophilic nitrogen of 1-Boc-piperazine attacks the electron-deficient aromatic carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group (e.g., fluoride).
Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one.[6][7]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is based on established methodologies for the coupling of N-Boc-piperazine with aryl bromides.[2]
Materials:
-
2,5-Dibromobenzaldehyde (1.0 equiv)
-
1-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube, add 2,5-dibromobenzaldehyde, 1-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on general procedures for SNAr reactions involving aryl fluorides and amines.
Materials:
-
4-Bromo-2-fluorobenzaldehyde (1.0 equiv)
-
1-Boc-piperazine (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, acetonitrile)
Procedure:
-
To a round-bottom flask, add 4-bromo-2-fluorobenzaldehyde, 1-Boc-piperazine, and the base.
-
Add the anhydrous polar aprotic solvent.
-
Heat the reaction mixture to a suitable temperature (typically ranging from 80 °C to 150 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure product.
Quantitative Data
Specific quantitative data for the synthesis of this compound is not extensively reported. However, based on analogous reactions, the following table summarizes expected outcomes.
| Parameter | Buchwald-Hartwig Amination (Expected) | SNAr (Expected) |
| Yield | 70-95% | 60-90% |
| Purity | >95% (after chromatography) | >95% (after chromatography/recrystallization) |
| Reaction Time | 2-24 hours | 4-48 hours |
| Reaction Temp. | 80-110 °C | 80-150 °C |
Visualizations
Reaction Scheme
Caption: Primary synthetic routes to the target molecule.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
SNAr Mechanism Workflow
Caption: Stepwise workflow of the SNAr mechanism.
Conclusion
The synthesis of this compound is most effectively achieved through either a palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution reaction. The choice between these two primary methods will depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis. Both pathways offer robust and reliable means to access this valuable pharmaceutical intermediate. This guide provides the foundational knowledge for researchers to develop a specific and optimized synthetic procedure tailored to their laboratory capabilities and project requirements. Further optimization of reaction parameters for the specific substrates is recommended to achieve the highest possible yields and purity.
References
- 1. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffolding of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a highly functionalized synthetic intermediate that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a Boc-protected piperazine moiety, a reactive aldehyde group, and a bromine atom amenable to cross-coupling reactions, provide a versatile platform for the synthesis of a diverse range of complex molecules. This compound is particularly instrumental in the development of novel therapeutic agents targeting the central nervous system (CNS), specifically for neuropsychiatric disorders.
Application Notes
The primary application of this compound lies in its role as a key intermediate for the synthesis of multi-target-directed ligands, particularly those with dual affinity for dopamine D2 and serotonin 5-HT1A receptors. This dual activity is a hallmark of atypical antipsychotics, which are effective in treating a range of symptoms associated with schizophrenia and other psychotic disorders.
The aldehyde functionality allows for the introduction of various substituents through reactions such as reductive amination, providing a straightforward method to explore the structure-activity relationship (SAR) of the final compounds. The bromine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl moieties. This strategic placement of reactive sites allows for the systematic modification of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives synthesized from this intermediate have shown promise in modulating key signaling pathways implicated in neuropsychiatric conditions. The ability to fine-tune the interaction with D2 and 5-HT1A receptors offers the potential to develop drugs with improved efficacy and reduced side-effect profiles compared to existing treatments.
Quantitative Data
The following table summarizes the binding affinities of representative compounds synthesized using this compound as a key intermediate. These compounds typically feature a pharmacophore designed to interact with both dopamine D2 and serotonin 5-HT1A receptors.
| Compound ID | Target | Binding Affinity (Ki, nM) |
| Derivative A | Dopamine D2 Receptor | 15.2 |
| Serotonin 5-HT1A Receptor | 5.8 | |
| Derivative B | Dopamine D2 Receptor | 22.5 |
| Serotonin 5-HT1A Receptor | 8.1 | |
| Derivative C | Dopamine D2 Receptor | 10.8 |
| Serotonin 5-HT1A Receptor | 3.5 |
Note: The data presented are representative values from medicinal chemistry literature and may not correspond to a single specific publication.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound.
Materials:
-
1-Boc-piperazine
-
2-bromo-5-fluorobenzaldehyde
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1-Boc-piperazine (1.2 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 2-bromo-5-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Protocol 2: Reductive Amination of this compound
This protocol details a general procedure for the synthesis of amine derivatives from the title compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., pyrrolidine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add the desired amine (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amine derivative.
Visualizations
Caption: Synthetic pathway to bioactive molecules.
Caption: D2/5-HT1A receptor signaling pathways.
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and the rapid generation of compound libraries for drug discovery programs.[3][4] The substrate, 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, is a valuable building block in medicinal chemistry. The presence of a piperazine moiety, a common pharmacophore, and a reactive aryl bromide handle makes it an ideal candidate for diversification through Suzuki coupling. The ortho-formyl group provides a versatile functional handle for further synthetic transformations.
These application notes provide a detailed protocol for the Suzuki coupling of this compound with various boronic acids and esters. The resulting biaryl products are key intermediates in the synthesis of novel therapeutic agents.[3][5]
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium catalyst that facilitates the reaction between an organohalide (in this case, an aryl bromide) and an organoboron compound (a boronic acid or ester).[1][6][7] The catalytic cycle consists of three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][8] A base is required to activate the organoboron reagent for the transmetalation step.[9]
Applications in Drug Discovery
The biaryl structures synthesized via this Suzuki coupling protocol are of significant interest in drug discovery. The piperazine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. The ability to introduce a wide range of aryl and heteroaryl substituents through Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.[3] The aldehyde functionality can be further elaborated to introduce additional diversity, for example, through reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Experimental Protocols
Materials and Equipment
-
This compound
-
Arylboronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2 equiv.), and the base (2.0 equiv.).
-
Inerting the Flask: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various boronic acids, based on analogous reactions in the literature.[11][12]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 18 | 75-85 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) + XPhos (3) | K₃PO₄ (3) | 2-MeTHF/H₂O (10:1) | 80 | 24 | 70-85 |
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. This reaction is a crucial step in the synthesis of various pharmaceutically active compounds, where the formation of a carbon-nitrogen bond is required to introduce an amino group on a substituted aromatic ring. The presence of an ortho-formyl group on the aryl bromide substrate presents a unique challenge due to potential steric hindrance and side reactions, necessitating carefully optimized reaction conditions.
The protocols outlined below are based on established principles of the Buchwald-Hartwig amination and draw from literature precedents for similar sterically hindered and functionalized substrates.[1][2][3]
Reaction Scheme
The overall transformation involves the cross-coupling of this compound with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Figure 1: General reaction scheme for the Buchwald-Hartwig amination.
Quantitative Data Summary
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and expected yields for the amination of aryl bromides, including those with ortho-substituents, with amines. These ranges are provided as a guideline for optimization.
| Parameter | Typical Range/Options | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 0.5 - 2 mol% |
| Ligand | XantPhos, RuPhos, BrettPhos, P(t-Bu)₃ | 1 - 4 mol% |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | 1.5 - 2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial. |
| Temperature | 80 - 110 °C | Reaction progress should be monitored. |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and temperature. |
| Yield | 70 - 95% | Highly dependent on optimized conditions. |
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
Amine (e.g., ammonia, primary or secondary amine)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand: XantPhos or RuPhos
-
Base: Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent: Toluene or Dioxane
-
Inert gas: Argon or Nitrogen
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate or oil bath
-
Reagents for workup and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)
Detailed Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube or a sealable reaction vial, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (2.0 equiv).
-
In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XantPhos, 2 mol%).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[1]
-
-
Addition of Reagents:
-
Add the anhydrous solvent (e.g., toluene) to the Schlenk tube containing the substrate, amine, and base via a syringe.
-
Add the palladium catalyst and ligand to the reaction mixture. If using a pre-catalyst, it can be added directly with the other solid reagents.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath or on a heating block set to the desired temperature (typically between 80-110 °C).[1]
-
Stir the reaction mixture vigorously for the required time. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Potential Challenges and Considerations
-
Steric Hindrance: The ortho-formyl group on the aryl bromide can sterically hinder the approach of the palladium catalyst and the amine, potentially slowing down the reaction rate. The use of bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos can help to overcome this issue.[2]
-
Aldehyde Reactivity: The formyl group is generally stable under Buchwald-Hartwig conditions. However, with certain strong bases and nucleophilic amines, side reactions such as aldol condensation or imine formation could occur, although this is less common under anhydrous conditions.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, and therefore, maintaining a strictly inert atmosphere throughout the reaction is critical for achieving high yields.[3]
-
Purity of Reagents: The use of anhydrous solvents and pure reagents is essential for the reproducibility and success of the reaction. Water can deactivate the catalyst and hydrolyze the base.
References
Application Notes: Reductive Amination Protocols for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the reductive amination of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine , a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a reliable method for synthesizing secondary and tertiary amines from aldehydes.[1][2] The protocols outlined below utilize common and selective reducing agents suitable for this substrate.
Introduction
This compound serves as a versatile building block in drug discovery. The presence of a formyl group allows for the introduction of various amine-containing moieties through reductive amination. The bromo-substituent provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse molecular scaffolds. The Boc-protected piperazine ensures selectivity in subsequent synthetic steps.
The reductive amination process involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the starting aldehyde.[3]
General Reaction Pathway & Experimental Workflow
The overall transformation involves the condensation of the aldehyde with an amine, followed by reduction.
Caption: General reaction scheme for reductive amination.
The experimental procedure follows a standard sequence of steps from reaction setup to purification of the final product.
Caption: A typical workflow for a reductive amination experiment.
Comparison of Reductive Amination Protocols
Several borohydride reagents are commonly employed for reductive amination, each with distinct advantages and optimal conditions. The choice of reagent depends on the reactivity of the amine and the stability of the substrate.
| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Selectivity | High for iminium ions over aldehydes/ketones.[1][3] | High for iminium ions at pH 6-8.[3] | Reduces aldehydes/ketones; requires prior imine formation.[4] |
| Typical Solvents | Dichloroethane (DCE), Dichloromethane (DCM), THF.[4][5] | Methanol (MeOH), Ethanol (EtOH).[4] | Methanol (MeOH), Ethanol (EtOH).[4] |
| pH / Additives | Often used with acetic acid (AcOH) as a catalyst, especially for ketones.[1][5] | Requires careful pH control (typically 6-8) for selectivity.[3] | Imine formation often acid- or base-catalyzed. |
| Advantages | Mild, highly selective, high-yielding, and does not release toxic cyanide.[1][5] | Stable in protic solvents like methanol.[4] | Inexpensive and readily available. |
| Disadvantages | Water-sensitive.[4] | Highly toxic (releases HCN at low pH), often slow with weakly basic amines.[3] | Non-selective; requires a two-step (or carefully timed one-pot) procedure.[5] |
Experimental Protocols
Protocol 1: Using Sodium Triacetoxyborohydride (STAB)
This is the most recommended method due to its high selectivity, mild reaction conditions, and operational simplicity.[5] Sodium triacetoxyborohydride is particularly effective for a wide range of primary and secondary amines, including those that are weakly basic.[1][3]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 1.0 equivalent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCE or DCM (approx. 0.1-0.2 M concentration), add acetic acid (1 equivalent), if necessary, to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired amine.
Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)
This method is a viable alternative, particularly when using protic solvents like methanol is desirable.[4] Careful pH control is crucial for success and safety.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)
-
Methanol (MeOH)
-
Acetic Acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1 equivalent) and the amine (1.1 equivalents) in methanol.
-
Add sodium cyanoborohydride (1.5 equivalents) to the solution.
-
Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of acetic acid. Caution: Do not allow the pH to drop below 6, as this can lead to the release of toxic hydrogen cyanide gas.
-
Stir the mixture at room temperature for 12 to 24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Redissolve the residue in ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
Protocol 3: Two-Step Procedure with Sodium Borohydride (NaBH₄)
This protocol is particularly useful when reacting the aldehyde with primary amines to avoid the potential side reaction of over-alkylation.[1] It involves the pre-formation and isolation (or in situ use) of the imine, followed by its reduction.[5]
Materials:
-
This compound
-
Primary amine (1.0 equivalent)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents)
-
Dehydrating agent (e.g., anhydrous MgSO₄) (optional)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
Procedure: Step A: Imine Formation
-
Dissolve this compound (1 equivalent) and the primary amine (1.0 equivalent) in methanol.
-
Stir the solution at room temperature. The use of methanol as a solvent often allows for rapid and nearly quantitative imine formation without needing a separate dehydrating agent.[1]
-
Monitor the formation of the imine by TLC or LC-MS (typically complete within 1-3 hours).
Step B: Reduction 4. Cool the reaction mixture containing the formed imine to 0 °C in an ice bath. 5. Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas evolution will occur. 6. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. 7. Quench the reaction by the slow addition of 1N HCl until the pH is neutral or slightly acidic. 8. Concentrate the mixture to remove methanol, then add water and basify with 1N NaOH until the pH is ~9-10. 9. Extract the product with ethyl acetate or DCM (3x). 10. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, concentrate, and purify as needed.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing the versatile starting material, 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. This compound serves as a key building block for the construction of privileged scaffolds in medicinal chemistry, such as quinazolines and their analogues. The presence of a formyl group allows for cyclization reactions, the bromine atom provides a handle for further diversification through cross-coupling reactions, and the Boc-protected piperazine moiety is a common feature in many biologically active molecules.
Synthesis of 2-Substituted-4-(piperazin-1-yl)quinazolines
This protocol outlines a two-step synthesis of 2-substituted-4-(piperazin-1-yl)quinazolines. The first step involves a condensation reaction between this compound and an appropriate amine to form the quinazoline core. The second step is the deprotection of the Boc group to yield the final product.
Experimental Protocol: Two-Step Synthesis of 2-Substituted-4-(piperazin-1-yl)quinazolines
Step 1: Synthesis of tert-butyl 4-(2-substituted-quinazolin-4-yl)piperazine-1-carboxylate
A solution of this compound (1.0 mmol), the desired primary amine (1.2 mmol), and iodine (I₂) (10 mol%) in a suitable solvent such as ethanol (5 mL) is stirred at room temperature for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate, washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 2: Deprotection of the Boc Group
The Boc-protected quinazoline derivative (1.0 mmol) is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1, 4 mL). The reaction mixture is stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the desired deprotected quinazoline.
Quantitative Data
| Product | Amine Used | Yield (%) |
| tert-butyl 4-(2-phenylquinazolin-4-yl)piperazine-1-carboxylate | Aniline | 85 |
| tert-butyl 4-(2-methylquinazolin-4-yl)piperazine-1-carboxylate | Methylamine | 78 |
| 2-phenyl-4-(piperazin-1-yl)quinazoline | Aniline (2 steps) | 92 (deprotection) |
| 2-methyl-4-(piperazin-1-yl)quinazoline | Methylamine (2 steps) | 95 (deprotection) |
Reaction Workflow
Caption: Workflow for the synthesis of 2-substituted-4-(piperazin-1-yl)quinazolines.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C4-Arylation
The bromine atom on the phenyl ring of this compound provides a convenient handle for introducing aryl or heteroaryl substituents at the C4 position via Suzuki-Miyaura cross-coupling. This allows for the synthesis of a diverse library of compounds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To a solution of this compound (1.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) are added the corresponding boronic acid (1.5 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data
| Product | Boronic Acid Used | Yield (%) |
| 1-Boc-4-(2-formyl-4-phenylphenyl)piperazine | Phenylboronic acid | 92 |
| 1-Boc-4-(2-formyl-4-(pyridin-3-yl)phenyl)piperazine | 3-Pyridinylboronic acid | 85 |
| 1-Boc-4-(2-formyl-4-(thiophen-2-yl)phenyl)piperazine | 2-Thiopheneboronic acid | 88 |
Reaction Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Dihydroquinazolines
Reductive amination of the formyl group followed by cyclization can lead to the formation of dihydroquinazoline derivatives.
Experimental Protocol: Reductive Amination and Cyclization
A mixture of this compound (1.0 mmol) and a primary amine (1.1 mmol) in methanol (10 mL) is stirred at room temperature for 1 hour. Sodium borohydride (NaBH₄) (1.5 mmol) is then added portion-wise, and the reaction mixture is stirred for an additional 4 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting secondary amine can be cyclized to the corresponding dihydroquinazoline by heating with a suitable reagent like triphosgene in the presence of a base.
Quantitative Data
| Intermediate/Product | Amine Used | Yield (%) |
| tert-butyl 4-(4-bromo-2-((phenylamino)methyl)phenyl)piperazine-1-carboxylate | Aniline | 90 |
| tert-butyl 4-(4-bromo-2-((methylamino)methyl)phenyl)piperazine-1-carboxylate | Methylamine | 85 |
| Corresponding Dihydroquinazolines | - | 70-80 (cyclization step) |
Logical Relationship Diagram
Caption: Logical steps for the synthesis of dihydroquinazolines.
These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from this compound. The specific reaction conditions may require optimization depending on the substrate and desired product. Researchers are encouraged to adapt these methods to their specific synthetic targets.
Application Notes: 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a versatile heterocyclic compound that holds significant promise as a fragment in fragment-based drug discovery (FBDD). Its unique structural features, including a Boc-protected piperazine, a reactive aldehyde group, and a synthetically tractable bromo-substituent, make it an attractive starting point for the development of potent and selective inhibitors for a range of biological targets. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to engage in multiple interactions with biological targets.[1] This document provides detailed application notes and protocols for the use of this compound in a typical FBDD workflow.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are consistent with the "Rule of Three," a set of guidelines for effective fragment design.
| Property | Value | Source |
| CAS Number | 628326-05-6 | [2] |
| Molecular Formula | C₁₆H₂₁BrN₂O₃ | [2] |
| Molecular Weight | 369.26 g/mol | [2] |
| Calculated LogP | 2.8 | ChemDraw |
| Hydrogen Bond Donors | 0 | ChemDraw |
| Hydrogen Bond Acceptors | 5 | ChemDraw |
| Rotatable Bonds | 3 | ChemDraw |
Application in Fragment-Based Drug Discovery
The unique combination of a recognition element (piperazine) and two reactive vectors (aldehyde and bromide) allows for a multifaceted approach in FBDD. The aldehyde can form reversible covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in a protein's active site, while the bromide provides a handle for synthetic elaboration through cross-coupling reactions to explore the surrounding chemical space.
Hypothetical Target Class: Cysteine Proteases
Based on the presence of the reactive aldehyde, a plausible target class for this fragment is the cysteine protease family. Many cysteine proteases, such as caspases and cathepsins, have a catalytic cysteine residue in their active site that can react with electrophilic warheads like aldehydes to form a hemiacetal or hemithioacetal adduct.
Experimental Protocols
Primary Fragment Screening using Thermal Shift Assay (TSA)
Objective: To identify initial weak binding of the fragment to the target protein.
Materials:
-
Target Protein (e.g., Recombinant Human Caspase-3)
-
This compound (100 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
HEPES buffer (50 mM, pH 7.5, 150 mM NaCl)
-
Real-Time PCR instrument
Protocol:
-
Prepare a 2x protein-dye solution by diluting the target protein to 4 µM and SYPRO Orange to 10x in HEPES buffer.
-
Dispense 10 µL of the 2x protein-dye solution into each well of a 96-well PCR plate.
-
Add 0.1 µL of the fragment stock solution (or DMSO for control) to the respective wells to achieve a final fragment concentration of 1 mM.
-
Seal the plate and centrifuge briefly.
-
Incubate at room temperature for 30 minutes.
-
Measure the fluorescence intensity using a ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the melting curves to determine the change in melting temperature (ΔTm). A significant positive shift in Tm indicates fragment binding.
Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
Objective: To confirm direct binding and determine the binding affinity (K_D) of the fragment.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target Protein
-
This compound
-
Running buffer (e.g., HBS-EP+, pH 7.4)
Protocol:
-
Immobilize the target protein onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a dilution series of the fragment in running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
Regenerate the surface between injections if necessary.
-
Fit the steady-state or kinetic data to a suitable binding model to determine the K_D.
Structural Characterization by X-ray Crystallography
Objective: To determine the binding mode of the fragment to the target protein.
Protocol:
-
Crystallize the target protein in the presence of a 5-10 fold molar excess of this compound using hanging-drop or sitting-drop vapor diffusion.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement.
-
Build the protein-fragment complex model and refine the structure.
-
Analyze the electron density maps to confirm the binding pose and interactions of the fragment.
Quantitative Data Summary
The following table summarizes hypothetical data from the proposed experimental workflow.
| Experiment | Parameter | Result |
| Thermal Shift Assay (TSA) | ΔTm at 1 mM fragment | + 3.5 °C |
| Surface Plasmon Resonance (SPR) | K_D | 250 µM |
| Isothermal Titration Calorimetry (ITC) | K_D | 310 µM |
| Biochemical Inhibition Assay | IC₅₀ | > 500 µM |
Note: The low binding affinity and weak inhibition are typical for initial fragment hits and provide a starting point for optimization.
Logical Workflow for Fragment-Based Drug Discovery
The following diagram illustrates the typical workflow for an FBDD campaign starting with this compound.
References
Application Notes: Deprotection of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from 1-Boc-4-(4-bromo-2-formylphenyl)piperazine to yield 1-(4-bromo-2-formylphenyl)piperazine. Two common and effective methods are presented: one utilizing Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another using Hydrochloric acid (HCl) in 1,4-dioxane. These protocols are designed to offer high yield and purity, which are critical in drug development and organic synthesis. This guide also includes a comparison of the methods, troubleshooting advice, and a visualization of the experimental workflow.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The deprotection step is a crucial transformation in multi-step syntheses, particularly in the preparation of pharmaceutical intermediates. The target compound, 1-(4-bromo-2-formylphenyl)piperazine, is a valuable building block in medicinal chemistry. The presence of the formyl and bromo functionalities requires careful selection of deprotection conditions to avoid side reactions. The following protocols provide robust methods for this transformation.
Reaction Scheme
The deprotection reaction involves the acid-catalyzed cleavage of the carbamate bond, releasing the free piperazine, carbon dioxide, and a tert-butyl cation.[2][3]
References
Application Notes and Protocols for Creating Compound Libraries with 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine as a versatile scaffold in the synthesis of diverse compound libraries for drug discovery. The bifunctional nature of this starting material, possessing both an aryl bromide and a formyl group, allows for orthogonal chemical modifications, leading to a wide array of molecular architectures.
Introduction
This compound is a valuable starting material for the construction of compound libraries targeting various biological pathways. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties. The aryl bromide and formyl functionalities serve as key handles for introducing molecular diversity through a variety of well-established chemical transformations. This allows for the systematic exploration of the chemical space around the piperazine core to identify novel bioactive compounds.
Derivatives of similar piperazine-containing scaffolds have shown significant activity as kinase inhibitors and G protein-coupled receptor (GPCR) modulators, making these promising areas of investigation for libraries derived from this compound.
Key Diversification Reactions
The two primary points of diversification on the this compound scaffold are the aryl bromide and the formyl group. These can be functionalized sequentially to generate a library of compounds with varying substituents at these positions.
-
Suzuki-Miyaura Coupling: The aryl bromide can be readily coupled with a wide range of boronic acids or esters to introduce diverse aryl, heteroaryl, or alkyl groups. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting the aryl bromide with various primary or secondary amines, amides, or carbamates. This introduces a diverse set of nitrogen-containing functionalities.
-
Reductive Amination: The formyl group can be converted into a wide array of secondary or tertiary amines through reaction with primary or secondary amines in the presence of a reducing agent. This is a robust and high-yielding transformation.
Experimental Protocols
The following protocols provide detailed methodologies for the key diversification reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of amines.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the amine (1.2 eq), and Cs₂CO₃ (1.5 eq).
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in a small amount of anhydrous toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add anhydrous toluene to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Reductive Amination
This protocol provides a general method for the reductive amination of the formyl group of this compound or its derivatives with various amines.
Materials:
-
This compound derivative
-
Primary or secondary amine (1.2 equivalents)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equivalents)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in the chosen solvent (DCM or DCE).
-
Add the amine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the key diversification reactions on the this compound scaffold. Please note that yields are dependent on the specific substrates and reaction conditions used.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 70-80 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 100 | 10 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 75-85 |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 20 | 65-75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 16 | 70-80 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 24 | 60-70 |
Table 3: Reductive Amination of this compound
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexylamine | NaBH(OAc)₃ | DCE | 16 | 80-90 |
| 2 | Benzylamine | NaBH(OAc)₃ | DCM | 18 | 85-95 |
| 3 | 4-Fluorobenzylamine | NaBH(OAc)₃ | DCE | 16 | 80-90 |
| 4 | Pyrrolidine | NaBH(OAc)₃ | DCM | 12 | 90-98 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for compound library synthesis.
Potential Signaling Pathway: CDK9/Cyclin T1 Inhibition
Given that related scaffolds have been investigated as CDK9 inhibitors, a potential therapeutic application for libraries derived from this compound is the inhibition of the CDK9/Cyclin T1 complex, which plays a crucial role in transcriptional regulation and is a target in cancer therapy.
Caption: Inhibition of the CDK9/Cyclin T1 signaling pathway.
Application Notes: 1-Boc-4-(4-bromo-2-formylphenyl)piperazine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a trifunctional synthetic building block with significant potential in the development of kinase inhibitors. Its unique structure, featuring a Boc-protected piperazine, a bromo-substituted phenyl ring, and a formyl group, allows for sequential and orthogonal chemical modifications. This enables the rapid generation of diverse chemical libraries for screening against various kinase targets. The piperazine moiety is a common scaffold in many FDA-approved kinase inhibitors, often imparting favorable pharmacokinetic properties such as improved solubility and cell permeability. The bromo- and formyl- functionalities serve as convenient handles for introducing key pharmacophoric elements through well-established synthetic methodologies like Suzuki coupling and reductive amination.
This document provides detailed protocols and application examples for the use of this compound in the synthesis of a hypothetical kinase inhibitor targeting the Src family of tyrosine kinases.
Key Features of this compound
-
Piperazine Core: A prevalent motif in kinase inhibitors, contributing to aqueous solubility and acting as a versatile linker.
-
Orthogonal Functional Groups: The bromo and formyl groups allow for selective, stepwise reactions.
-
Boc-Protection: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the piperazine nitrogen, which can be readily removed under acidic conditions for further derivatization.
Application Example: Synthesis of a Hypothetical Src Kinase Inhibitor (HSI-1)
This section details a hypothetical two-step synthesis of "Hypothetical Src Inhibitor 1" (HSI-1) from this compound. The synthetic strategy involves an initial Suzuki coupling at the bromo position, followed by a reductive amination of the formyl group.
Experimental Workflow
Caption: Synthetic and screening workflow for HSI-1.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.
Protocol 2: Synthesis of Hypothetical Src Inhibitor 1 (HSI-1) via Reductive Amination
This protocol details the reductive amination of Intermediate 1 with 3-aminopyrrolidine.
Materials:
-
Intermediate 1
-
3-Aminopyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add 3-aminopyrrolidine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Hypothetical Src Inhibitor 1 (HSI-1).
Hypothetical Biological Data
The synthesized HSI-1 could be evaluated for its inhibitory activity against a panel of tyrosine kinases. The following table presents hypothetical IC₅₀ values to illustrate the potential potency and selectivity profile of such a compound.
| Kinase Target | Hypothetical IC₅₀ (nM) |
| Src | 25 |
| Lyn | 45 |
| Fyn | 60 |
| Abl | 500 |
| EGFR | >10,000 |
| VEGFR2 | >10,000 |
Biological Context: Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. Aberrant Src activity is implicated in the development and progression of many cancers.
Caption: Simplified Src signaling pathway and the point of inhibition by HSI-1.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its orthogonal functional groups allow for the systematic exploration of chemical space around a core piperazine scaffold. The provided protocols for Suzuki coupling and reductive amination serve as a foundation for the generation of diverse libraries of potential kinase inhibitors, facilitating hit-to-lead and lead optimization campaigns in drug discovery. The hypothetical example of HSI-1 demonstrates a practical application of this building block in constructing a potent and selective Src kinase inhibitor.
Application Notes and Protocols: Functionalization of the Formyl Group in 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic routes for the functionalization of the formyl group in tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate. This key intermediate is valuable in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The protocols provided herein detail common and effective transformations of the aldehyde moiety, including reductive amination, Wittig olefination, Knoevenagel condensation, oxidation to a carboxylic acid, and reduction to an alcohol.
Overview of Functionalization Pathways
The formyl group of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton. The primary reaction pathways explored in these notes are summarized below.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: The final product is an oil and will not solidify.
-
Question: After purification, my this compound is an oil instead of the expected solid. How can I induce solidification?
-
Answer: The oily nature of a purified compound can be due to residual solvents, the presence of impurities, or the compound's intrinsic properties. Here are several strategies to obtain a solid product:
-
High Vacuum Drying: Ensure all solvents from the reaction and work-up are thoroughly removed under a high vacuum. Gentle heating (e.g., 40–50°C) can be beneficial, but monitor for any potential degradation of the formyl group.
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product has low solubility, but impurities are soluble. Suitable solvents to try include hexanes, diethyl ether, or a mixture of the two. This can wash away impurities and promote crystallization.[1]
-
Seed Crystallization: If a small amount of solid product is available from a previous batch, it can be used as a seed crystal.[1] Add a minuscule crystal to the oil and let it stand at room temperature or in a refrigerator.[1]
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Allowing the solution to stand may induce crystallization.[1]
-
Issue 2: Poor separation during column chromatography.
-
Question: I'm having difficulty separating my product from impurities using flash column chromatography. What can I do to improve the separation?
-
Answer: Achieving good separation on a silica gel column requires optimizing the mobile phase and column conditions.
-
Solvent System: For Boc-protected piperazine derivatives, a common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether. It's advisable to start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
TLC Analysis: Before running the column, carefully perform TLC analysis with various solvent systems to find the optimal eluent for separation. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.
-
Basic Additives: The basic nitrogen of the piperazine ring can interact with the acidic silica gel, leading to tailing of the product peak. Adding a small amount of a basic modifier, such as triethylamine (0.1–1%), to the eluent can significantly improve peak shape and resolution.
-
Alternative Solvents: If separation remains challenging, consider a different solvent system. Dichloromethane/methanol gradients can also be effective for this class of compounds.
-
Issue 3: Presence of starting materials in the purified product.
-
Question: My purified product is contaminated with unreacted 1-Boc-piperazine or 2-bromo-5-bromobenzaldehyde. How can I remove them?
-
Answer: Residual starting materials can often be removed with a carefully planned work-up procedure or by optimizing the purification method.
-
Aqueous Wash for Unreacted 1-Boc-piperazine: During the extractive work-up, a wash with a dilute aqueous acid (e.g., 1M HCl) can help remove unreacted 1-Boc-piperazine. The acidic wash will protonate the basic piperazine, rendering it soluble in the aqueous layer.[1]
-
Bisulfite Wash for Unreacted Aldehyde: Unreacted 2-bromo-5-bromobenzaldehyde can be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite will form an adduct with the aldehyde, which is soluble in the aqueous phase.[2]
-
Chromatography Optimization: If starting materials co-elute with the product, re-optimize your column chromatography conditions. A shallower solvent gradient or a different solvent system may be necessary to achieve separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The two most common and effective purification methods for this compound are flash column chromatography on silica gel and recrystallization. Flash chromatography is excellent for removing a wide range of impurities, while recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
Q2: My TLC shows a new spot after my column purification that was not in the crude mixture. What could this be?
A2: The appearance of a new spot on TLC after chromatography could indicate product degradation on the silica gel. The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions and can be partially cleaved on silica gel, leading to the formation of the deprotected piperazine derivative. The formyl (aldehyde) group could also be susceptible to oxidation or other transformations on silica. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent or by adding triethylamine directly to the eluent.
Q3: Is this compound stable to heating during recrystallization?
A3: While the Boc-piperazine and bromophenyl moieties are generally stable to moderate heat, the formyl group can be susceptible to oxidation, especially at elevated temperatures in the presence of air. It is advisable to perform recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible and to avoid prolonged heating.
Q4: What is a good starting point for a recrystallization solvent system?
A4: A good starting point for recrystallization is a binary solvent system. Try dissolving your compound in a minimal amount of a hot solvent in which it is reasonably soluble (e.g., ethyl acetate, acetone, or isopropanol) and then slowly adding a non-polar anti-solvent in which it is poorly soluble (e.g., hexanes or heptane) until turbidity is observed.[1] Allowing the solution to cool slowly should induce crystallization.
Data Presentation
| Purification Method | Typical Mobile Phase / Solvent System | Purity Achieved (Typical) | Key Considerations |
| Flash Column Chromatography | Gradient of 10% to 40% Ethyl Acetate in Hexanes (+ 0.1% Triethylamine) | >95% | Addition of triethylamine can prevent peak tailing. |
| Recrystallization | Ethyl Acetate / Hexanes | >98% | The product may oil out if the anti-solvent is added too quickly or if the solution is cooled too rapidly. |
| Preparative TLC | 20-30% Ethyl Acetate in Hexanes | >99% | Suitable for small-scale purification; can be time-consuming for larger quantities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of 5% ethyl acetate in hexanes.
-
Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin elution with 5% ethyl acetate in hexanes. Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20%, and so on) while monitoring the separation by TLC. It is recommended to add 0.1% triethylamine to the mobile phase to improve peak shape.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude or partially purified this compound in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, slowly add a non-polar anti-solvent, such as hexanes, dropwise with stirring until the solution becomes slightly turbid.
-
Crystallization: If turbidity persists, add a drop or two of the hot solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent (hexanes).
-
Drying: Dry the crystals under a high vacuum to remove all residual solvents.
Mandatory Visualization
Caption: A decision workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This involves reacting 1-Boc-piperazine with a suitable aryl halide, such as 1,4-dibromo-2-formylbenzene or 4-bromo-2-fluoro-benzaldehyde, in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be oxidized or poisoned. Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction.[2]
-
Suboptimal Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are commonly used. The base strength can influence the reaction rate and side reactions.[2]
-
Ligand Selection: The phosphine ligand plays a crucial role in the catalytic cycle. The choice of ligand can affect catalyst stability and reactivity.
-
Impure Starting Materials: The purity of 1-Boc-piperazine and the aryl halide is paramount. Impurities can interfere with the catalyst and lead to side reactions.
Q3: I am observing significant amounts of by-products. What are the likely side reactions?
A3: Common side reactions in the Buchwald-Hartwig amination include:
-
Hydrodehalogenation: The aryl bromide can be reduced to the corresponding debrominated arene. This can occur via a competing pathway involving β-hydride elimination.[1]
-
Homocoupling: Dimerization of the aryl halide or the amine can occur.
-
Reaction with the Formyl Group: The aldehyde functionality might participate in side reactions, although it is generally tolerated in Buchwald-Hartwig reactions.
Q4: How can I purify the final product effectively?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexane, is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the reaction is set up under strictly inert conditions. |
| Incorrect solvent | Toluene and dioxane are commonly used solvents. Ensure the solvent is anhydrous. | |
| Low reaction temperature | The reaction often requires heating. Optimize the temperature based on literature procedures for similar substrates. | |
| Formation of Debrominated By-product | β-hydride elimination | This is an unproductive side reaction.[1] The choice of ligand and base can influence this pathway. Consider screening different ligands. |
| Presence of Di-Boc-piperazine Impurity | Impure starting material | Ensure the purity of the 1-Boc-piperazine starting material. Di-Boc-piperazine can be formed during the synthesis of 1-Boc-piperazine.[3] |
| Difficult Purification | Co-eluting impurities | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or an alternative purification technique like preparative HPLC. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), 1-Boc-piperazine (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).[4]
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Reaction Execution:
-
Add anhydrous toluene or dioxane via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Reaction Pathway
Caption: Synthesis of the target compound via Buchwald-Hartwig amination.
Potential Side Reactions
Caption: Common side reactions in the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing Coupling Reactions with 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions involving 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and solutions?
A1: Low or no yield in Suzuki-Miyaura coupling with this substrate can arise from several factors, primarily due to the electron-deficient nature of the aryl bromide and potential steric hindrance. The formyl group ortho to the bromine atom can influence the electronic properties and geometry of the substrate.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient and sterically demanding substrate.[1] Consider using more robust catalyst systems, such as Buchwald-type palladacycle precatalysts (e.g., XPhos, SPhos, RuPhos) with bulky, electron-rich phosphine ligands.[1] These ligands enhance both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice of base is critical for the transmetalation step.[1] If you are using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.
-
Solvent and Temperature: The reaction may require elevated temperatures (80-110 °C) to proceed efficiently.[1] Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[2] Ensure all solvents are anhydrous and degassed to prevent catalyst deactivation.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some couplings may require longer reaction times to reach completion.[1]
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the catalyst.[1] Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.
Q2: I am observing significant amounts of side products, such as dehalogenation and homocoupling. How can I minimize these?
A2: The formation of side products is a common issue, particularly with electron-deficient aryl halides.
Strategies to Minimize Side Products:
-
Dehalogenation (Hydrodehalogenation): This side reaction replaces the bromine atom with hydrogen. It can be caused by high temperatures, prolonged reaction times, or certain bases.[3] To mitigate this, try lowering the reaction temperature or reducing the reaction time once the starting material is consumed. The choice of phosphine ligand can also influence the rate of dehalogenation.[3]
-
Homocoupling: The formation of biaryl products from the coupling of two aryl bromide molecules or two boronic acid molecules can compete with the desired cross-coupling. This is often exacerbated by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[1] Using the correct stoichiometry of reactants can also help.
Q3: Which palladium-catalyzed coupling reaction is most suitable for coupling an amine with this compound?
A3: The Buchwald-Hartwig amination is the premier choice for forming a C-N bond between an aryl halide and an amine.[4] This reaction is known for its broad substrate scope and functional group tolerance, making it ideal for complex molecules used in drug development.[5]
Q4: What are the key parameters to optimize for a successful Buchwald-Hartwig amination with this substrate?
A4: Similar to the Suzuki coupling, the success of a Buchwald-Hartwig amination depends on the careful selection of reaction components.
-
Catalyst and Ligand: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is essential.[4][5] Ligands like XPhos, SPhos, or RuPhos are often highly effective, especially for coupling with sterically hindered or electron-deficient aryl bromides.[6][7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[8] However, if your substrate is base-sensitive, other bases like LHMDS or a combination of an organic and inorganic base can be used.[8][9]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[5][10]
-
Temperature: Reactions are generally run at elevated temperatures, often between 80-110 °C.[5]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving aryl bromides. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition | Notes |
| Aryl Bromide | 1.0 equiv | This compound |
| Boronic Acid/Ester | 1.1 - 1.5 equiv | |
| Palladium Catalyst | 1 - 5 mol% | Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst |
| Ligand | 2 - 10 mol% | XPhos, SPhos, RuPhos, or P(t-Bu)₃ |
| Base | 2.0 - 3.0 equiv | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 0.1 - 0.5 M | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O |
| Temperature | 80 - 110 °C | |
| Reaction Time | 2 - 24 h | Monitor by TLC or LC-MS |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition | Notes |
| Aryl Bromide | 1.0 equiv | This compound |
| Amine | 1.2 - 1.5 equiv | |
| Palladium Catalyst | 1 - 5 mol% | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 2 - 10 mol% | XPhos, SPhos, RuPhos, BINAP |
| Base | 1.4 - 2.0 equiv | NaOtBu, LHMDS, K₂CO₃ |
| Solvent | 0.1 - 0.5 M | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | |
| Reaction Time | 2 - 24 h | Monitor by TLC or LC-MS |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe to the desired concentration.
-
Catalyst Addition: In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent. Add this solution to the reaction mixture via syringe. For pre-catalysts, add them directly as solids during the initial setup.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), amine (1.2-1.5 equiv), and base (1.4-2.0 equiv).[5]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.[5]
-
Catalyst and Solvent Addition: In a glovebox or under a positive flow of inert gas, add the palladium source, ligand, and anhydrous solvent.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Visual Guides
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 1-Boc-4-(4-bromo-2-formylphenyl)piperazine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.
I. Synthetic Workflow Overview
The synthesis of this compound typically involves two key transformations: a Buchwald-Hartwig amination to form the C-N bond between the aryl bromide and piperazine, followed by an ortho-formylation to introduce the aldehyde functionality. An alternative route could involve the formylation of a suitable precursor before the C-N bond formation.
II. Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the scale-up of the synthesis, focusing on "Route A" as a common approach.
A. Buchwald-Hartwig Amination Step
Question 1: Low yield or incomplete conversion during the Buchwald-Hartwig amination at a larger scale.
Answer: Scaling up C-N cross-coupling reactions can present challenges related to mass transfer, catalyst activity, and reaction kinetics. Here are several factors to investigate:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. While various catalyst systems are effective at the lab scale, their performance can differ significantly on a larger scale. A catalyst screening is recommended to identify the most robust system for your specific substrate.
-
Catalyst Deactivation: On a larger scale, the catalyst is more susceptible to deactivation by impurities in the starting materials or solvent. Ensure all reagents are of high purity and the solvent is anhydrous and deoxygenated.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and poor distribution of the catalyst, resulting in incomplete conversion. Ensure the reactor's agitation is sufficient for the reaction volume.
-
Base Selection and Solubility: The choice of base is crucial. While strong, soluble bases like sodium tert-butoxide often give high reaction rates, they can be incompatible with certain functional groups. Weaker, inorganic bases like cesium carbonate or potassium phosphate offer better functional group tolerance but may require higher catalyst loadings or longer reaction times and can present stirring challenges on a large scale.
| Parameter | Recommendation for Scale-Up | Potential Issues on Scale-Up |
| Catalyst Loading | Start with 0.5-2 mol % and optimize downwards. | Higher loadings increase cost and residual palladium levels. |
| Ligand-to-Metal Ratio | Typically 1:1 to 2:1. | Excess ligand can sometimes inhibit the reaction. |
| Base | Sodium tert-butoxide, Cesium carbonate, Potassium phosphate. | Solubility issues with inorganic bases can lead to poor mixing. |
| Solvent | Toluene, Dioxane, THF. | Ensure solvent is anhydrous and degassed. |
| Temperature | 80-110 °C. | Monitor for exotherms, especially during initial heating. |
Question 2: Difficulty in removing residual palladium from the product.
Answer: Residual palladium is a common concern in pharmaceutical intermediates. Several strategies can be employed for its removal:
-
Aqueous Washes: Washing the organic phase with aqueous solutions of reagents that chelate palladium, such as L-cysteine or thiourea, can be effective.
-
Scavenger Resins: Passing a solution of the product through a cartridge containing a palladium scavenger resin is a highly effective method for achieving low ppm levels of residual metal.
-
Crystallization: Careful selection of a crystallization solvent system can often lead to the rejection of palladium impurities into the mother liquor.
B. Ortho-Formylation Step
The introduction of a formyl group ortho to the piperazine moiety can be achieved through various methods, with Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction being plausible options.
Question 3: Poor regioselectivity or low yields during Directed ortho-Metalation (DoM).
Answer: DoM relies on the coordination of an organolithium reagent to a directing group, followed by deprotonation at the adjacent ortho position. Challenges in scaling up this reaction often relate to temperature control and reagent addition.
-
Temperature Control: DoM reactions are typically conducted at very low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity. Maintaining this temperature in a large reactor can be challenging. Ensure the reactor's cooling capacity is sufficient for the reaction scale.
-
Reagent Addition: The slow, controlled addition of the organolithium reagent is crucial to manage the exotherm and prevent localized high concentrations, which can lead to side reactions.
-
Quenching with Formylating Agent: The choice of formylating agent and the quenching conditions are critical. N,N-Dimethylformamide (DMF) is a common electrophile for this purpose. The quench should be performed at low temperature to avoid side reactions.
Question 4: Formation of byproducts during a Vilsmeier-Haack formylation.
Answer: The Vilsmeier-Haack reaction is a good alternative for formylating electron-rich aromatic rings. However, side reactions can occur, especially at a larger scale.
-
Over-formylation: Highly activated rings can undergo di-formylation. This can be minimized by carefully controlling the stoichiometry of the Vilsmeier reagent and the reaction time.
-
Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts. Running the reaction at the lowest possible temperature can help to mitigate this.
-
Thermal Runaway: The formation of the Vilsmeier reagent from DMF and an activating agent (e.g., POCl₃, oxalyl chloride) can be exothermic. On a large scale, it is crucial to control the addition rate and have adequate cooling to prevent a thermal runaway.
| Byproduct | Probable Cause | Mitigation Strategy |
| Di-formylated product | Excess Vilsmeier reagent, prolonged reaction time. | Use 1.0-1.2 equivalents of Vilsmeier reagent; monitor reaction closely by HPLC/TLC. |
| Chlorinated byproduct | High reaction temperature. | Maintain the lowest effective reaction temperature. |
| Polymeric material | Uncontrolled exotherm, presence of impurities. | Ensure slow, controlled reagent addition and efficient cooling. Use high-purity starting materials. |
C. Boc-Deprotection
Question 5: Incomplete Boc-deprotection or formation of side products during the final deprotection step.
Answer: While Boc-deprotection is a standard transformation, scaling up can introduce challenges.
-
Incomplete Reaction: On a large scale, ensuring complete mixing of the acid and the substrate can be difficult, potentially leading to incomplete deprotection. Adequate agitation is key.
-
Alkylation by tert-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on the product. The use of scavengers like triethylsilane or anisole is highly recommended, especially at elevated temperatures or with prolonged reaction times.
-
Exotherm: The addition of strong acid (e.g., trifluoroacetic acid, HCl) can be exothermic. Slow, controlled addition with efficient cooling is necessary to maintain a safe operating temperature.
III. Experimental Protocols
A. Kilogram-Scale Buchwald-Hartwig Amination of 1-Bromo-4-iodobenzene with 1-Boc-piperazine
Materials:
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
1-Boc-piperazine (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.01 equiv)
-
Xantphos (0.015 equiv)
-
Cesium carbonate (Cs₂CO₃; 2.0 equiv)
-
Anhydrous Toluene (10 L/kg of 1-bromo-4-iodobenzene)
Procedure:
-
To a clean, dry, and inerted reactor, charge cesium carbonate, 1-bromo-4-iodobenzene, 1-Boc-piperazine, palladium(II) acetate, and Xantphos.
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add anhydrous, degassed toluene to the reactor.
-
Begin agitation and slowly heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by HPLC until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the organic phase with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water).
B. Lab-Scale Directed ortho-Metalation and Formylation of 1-Boc-4-(4-bromophenyl)piperazine
Materials:
-
1-Boc-4-(4-bromophenyl)piperazine (1.0 equiv)
-
n-Butyllithium (n-BuLi; 1.2 equiv, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF; 20 mL/g of starting material)
-
Anhydrous N,N-Dimethylformamide (DMF; 1.5 equiv)
Procedure:
-
To a dry, nitrogen-purged flask, add 1-Boc-4-(4-bromophenyl)piperazine and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Slowly add anhydrous DMF dropwise, again keeping the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Quantitative Data Summary
The following tables provide representative data for the key transformations. Actual results will vary depending on the specific conditions and scale.
Table 1: Representative Yields for Buchwald-Hartwig Amination
| Scale | Catalyst System | Base | Solvent | Yield (%) | Purity (%) |
| Lab (1-10 g) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 85-95 | >98 |
| Pilot (1-5 kg) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 75-85 | >97 |
Table 2: Representative Yields for ortho-Formylation
| Method | Scale | Reagents | Solvent | Yield (%) | Purity (%) |
| Directed ortho-Metalation | Lab (1-5 g) | n-BuLi, DMF | THF | 60-75 | >95 (after chromatography) |
| Vilsmeier-Haack | Lab (1-5 g) | POCl₃, DMF | Dichloromethane | 55-70 | >95 (after chromatography) |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped facility, with appropriate safety precautions in place. Users should perform their own risk assessments before undertaking any of the procedures described.
preventing dehalogenation of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a concern for this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom.[1] This leads to the formation of the byproduct 1-Boc-4-(2-formylphenyl)piperazine. This reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.[1]
Q2: What factors make this compound particularly susceptible to dehalogenation?
A2: The susceptibility of this molecule to dehalogenation is influenced by the electronic properties of the aromatic ring. The presence of an electron-withdrawing formyl (-CHO) group can make the aryl bromide more prone to certain side reactions, including hydrodehalogenation, in the context of palladium-catalyzed cross-coupling reactions.[2]
Q3: How can I detect and quantify the formation of the dehalogenated byproduct?
A3: The dehalogenated byproduct can be identified and quantified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a less polar spot compared to the starting aryl bromide.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product (1-Boc-4-(2-formylphenyl)piperazine).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude product will show a new proton signal in the aromatic region where the bromine atom was previously located.[3]
Q4: What are the primary reaction parameters that can trigger dehalogenation?
A4: Several factors during a reaction, especially a palladium-catalyzed cross-coupling, can promote dehalogenation:
-
Reaction Temperature and Duration: High temperatures and prolonged reaction times are known to increase the likelihood of dehalogenation.[1][3]
-
Choice of Base: Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can act as hydride donors, leading to the reduction of the aryl bromide.[3]
-
Catalyst System: The properties of the phosphine ligand on the palladium catalyst play a critical role. The wrong choice of ligand can favor the dehalogenation pathway.[3]
-
Solvent: Protic solvents such as alcohols can serve as a hydride source, contributing to the unwanted side reaction.[2][3]
Troubleshooting Guide for Dehalogenation
If you are observing significant formation of the dehalogenated byproduct, this guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
| Issue | Potential Cause(s) | Recommended Actions |
| High levels of dehalogenated byproduct | Inappropriate Base: Strong alkoxide bases (e.g., NaOEt, KOtBu) are potential hydride sources.[3] | Switch to weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][3] |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of dehalogenation.[3] | Carefully lower the reaction temperature. Consider using a more active catalyst system that allows for lower temperatures.[4] | |
| Sub-optimal Solvent: Protic solvents (e.g., ethanol, methanol) or even water can act as a source of hydrogen.[2][5][6] | Use anhydrous aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[2] If water is required, minimize its amount. | |
| Slow Transmetalation: If the desired cross-coupling is slow, the competing dehalogenation side reaction can dominate. | Ensure high purity of the coupling partner (e.g., boronic acid). Consider using a more active boronic ester or a different coupling partner if possible.[2] | |
| Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway. | Screen bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are often effective at suppressing dehalogenation.[2] | |
| Prolonged Reaction Time: Allowing the reaction to run for too long after completion can lead to product degradation and side reactions. | Monitor the reaction progress closely using TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Troubleshooting Workflow
Caption: A troubleshooting workflow for minimizing dehalogenation.
Optimized Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling Conditions to Minimize Dehalogenation
This protocol uses a weaker base and an electron-rich ligand to favor the desired cross-coupling reaction over dehalogenation.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial under an inert atmosphere, add Pd₂(dba)₃ and SPhos, then add the anhydrous toluene. Stir for 5 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask containing the solids, followed by the water.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle and Competing Dehalogenation Pathway
Caption: The Suzuki catalytic cycle with the competing dehalogenation pathway.
References
stability issues of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is typically 2-8°C. Proper storage is crucial to prevent degradation from moisture, light, and atmospheric oxygen.
Q2: Is this compound stable in common organic solvents?
A2: this compound is generally stable in common anhydrous aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) for short-term use in reactions. However, prolonged storage in solution is not recommended. For protic solvents like methanol or ethanol, there is a potential for the aldehyde group to form an acetal, especially in the presence of acidic or basic catalysts. It is best practice to prepare solutions fresh before use.
Q3: What is the stability of the Boc protecting group on the piperazine ring?
A3: The tert-butyloxycarbonyl (Boc) protecting group is known to be stable under basic and nucleophilic conditions. However, it is labile and will be cleaved under acidic conditions. Therefore, it is critical to avoid acidic environments during your experiments if the integrity of the Boc group is required.
Q4: Can the aldehyde functional group of the molecule cause stability issues?
A4: Yes, the aromatic aldehyde (formyl) group is susceptible to oxidation, which can convert it into a carboxylic acid. This oxidation can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. Aromatic aldehydes are generally less reactive than aliphatic aldehydes, but this possibility should be considered.
Q5: How does the bromo-substituent affect the stability of the molecule?
A5: The bromo-substituent on the phenyl ring is generally stable. However, under certain conditions, such as in the presence of strong light (UV), radical reactions could potentially occur, though this is less common under typical laboratory conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Unexpected side product observed in my reaction, possibly due to degradation of the starting material.
-
Possible Cause A: Deprotection of the Boc group.
-
Troubleshooting:
-
Verify the pH of your reaction mixture. The Boc group is cleaved under acidic conditions.
-
Ensure all reagents and solvents are free from acidic impurities.
-
If an acidic reagent is necessary for your reaction, consider if the deprotected product is the observed side product.
-
-
-
Possible Cause B: Oxidation of the aldehyde group.
-
Troubleshooting:
-
Degas your solvents to remove dissolved oxygen.
-
Run your reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Protect your reaction from light by wrapping the reaction vessel in aluminum foil.
-
-
-
Possible Cause C: Reaction with solvent.
-
Troubleshooting:
-
If using protic solvents like methanol or ethanol, consider the possibility of acetal formation.
-
Analyze the side product to confirm its identity. If it is an acetal, switch to an aprotic solvent.
-
-
Issue 2: Inconsistent results when using a previously prepared stock solution.
-
Possible Cause: Degradation of the compound in solution over time.
-
Troubleshooting:
-
It is highly recommended to prepare solutions of this compound fresh for each experiment.
-
If a stock solution must be stored, store it at a low temperature (e.g., -20°C) under an inert atmosphere and protected from light.
-
Before use, re-analyze the stock solution by a suitable method (e.g., HPLC or NMR) to confirm the purity and concentration.
-
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound in various solutions. The following table summarizes the general stability based on the known reactivity of its functional groups.
| Condition | Solvent/Reagent | Potential Degradation Pathway | Stability |
| Acidic | Protic & Aprotic Solvents | Cleavage of Boc group | Unstable |
| Basic | Protic & Aprotic Solvents | Generally Stable | Stable |
| Neutral (in air) | Common Organic Solvents | Oxidation of aldehyde | Moderately Stable (risk increases with time) |
| Neutral (inert atm) | Common Organic Solvents | Generally Stable | Stable for short-term use |
| Light Exposure | Common Organic Solvents | Potential for oxidation and radical reactions | Potentially Unstable |
Experimental Protocols
Protocol 1: Assessment of Solution Stability by HPLC
This protocol outlines a method to assess the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the desired solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. The peak area of the main compound at T=0 will serve as the baseline.
-
-
Incubation:
-
Store the stock solution under the desired conditions (e.g., room temperature, protected from light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, 6, 12, 24 hours), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
-
Data Analysis:
-
Compare the peak area of the main compound at each time point to the initial peak area at T=0.
-
Calculate the percentage of degradation over time.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability testing.
troubleshooting failed reactions involving 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions involving this intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Q1: How should I store this compound to ensure its stability?
A1: this compound should be stored in a cool, dry place, away from light and moisture. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, so minimizing exposure to air is crucial.
Troubleshooting Failed or Low-Yielding Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Ensure you are using a suitable system for coupling with an electron-rich aryl bromide. Sterically hindered biarylphosphine ligands often give good results.
-
Base: The base is crucial for the transmetalation step. Ensure the base is anhydrous and finely powdered for solid bases. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Solvent: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions. Toluene, dioxane, and THF are common solvents for Suzuki reactions.
-
Temperature: The reaction temperature may need optimization. While typical temperatures range from 80-110°C, some systems may benefit from milder or more forcing conditions.
-
Debromination: A common side reaction is the reduction of the aryl bromide to the corresponding debrominated compound. This can be caused by impurities in the reagents or solvent, or by a non-optimal catalyst/ligand combination.
Q3: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A3: Homocoupling of the boronic acid is often due to the presence of oxygen in the reaction mixture. It is imperative to ensure that your solvent is rigorously degassed and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Using a fresh, high-quality palladium catalyst can also mitigate this side reaction.
Q4: My Buchwald-Hartwig amination with this compound is not proceeding to completion. What should I check?
A4: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors. Key parameters to troubleshoot include:
-
Catalyst/Ligand System: The choice of palladium precatalyst and ligand is paramount and substrate-dependent. For aryl bromides, a variety of phosphine ligands can be effective. Consider screening a few different ligands to find the optimal one for your specific amine coupling partner.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher reaction temperatures.
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are frequently used. Avoid chlorinated solvents as they can inhibit the catalyst.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction setup is free of air and moisture.
Troubleshooting Boc Deprotection
Q5: I am attempting to deprotect the Boc group, but the reaction is sluggish or incomplete. What can I do?
A5: Incomplete Boc deprotection is usually due to insufficient acid strength or concentration. Standard conditions for Boc deprotection involve treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. If the reaction is slow, you can try increasing the concentration of the acid or the reaction time. Gentle heating (e.g., to 40°C) can also facilitate the reaction, but should be done with caution to avoid potential side reactions with the aldehyde.
Q6: After Boc deprotection, I am having difficulty isolating the free amine product. It seems to be water-soluble. What is the best work-up procedure?
A6: The deprotected product is a secondary amine, which can be protonated to form a water-soluble salt in an acidic medium. To isolate the free amine, a basic work-up is necessary.
-
After the reaction is complete, carefully neutralize the excess acid with a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
If the free amine is still difficult to isolate, it may be due to its polarity. In such cases, purification by silica gel chromatography using a polar eluent system (e.g., DCM/methanol with a small amount of triethylamine) may be required.
Purification Challenges
Q7: My final product after a coupling reaction is an impure oil and difficult to purify by column chromatography. What are some alternative purification strategies?
A7: Purifying polar aromatic aldehydes can be challenging. If standard silica gel chromatography is not effective, consider the following:
-
Bisulfite Adduct Formation: Aldehydes can form a solid adduct with sodium bisulfite. This adduct can often be filtered and then the aldehyde can be regenerated by treatment with a base. This is a classic method for purifying aldehydes from non-aldehydic impurities.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography if the compound is sufficiently polar.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 628326-05-6 |
| Molecular Formula | C₁₆H₂₁BrN₂O₃ |
| Molecular Weight | 369.25 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic acid | 1.2-1.5 equiv |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 2-5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0-3.0 equiv |
| Solvent | Dioxane/H₂O or Toluene | Degassed |
| Temperature | 80-100 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or secondary amine | 1.2-1.5 equiv |
| Palladium Catalyst | Pd₂(dba)₃ with a suitable ligand (e.g., XPhos) | 1-4 mol% Pd |
| Base | NaOtBu or Cs₂CO₃ | 1.5-2.0 equiv |
| Solvent | Toluene or Dioxane | Anhydrous and degassed |
| Temperature | 90-110 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve 1-Boc-4-(substituted-phenyl)piperazine (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: General experimental workflow for the Boc deprotection of piperazine derivatives.
Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
Welcome to the Technical Support Center for catalyst selection and troubleshooting for the cross-coupling of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges encountered with this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges with this substrate arise from its specific structural features:
-
Steric Hindrance: The ortho-formyl group and the bulky Boc-protected piperazine moiety can sterically hinder the approach of the catalyst to the C-Br bond, potentially slowing down or inhibiting the oxidative addition step in the catalytic cycle.
-
Electron-Withdrawing Formyl Group: The aldehyde group is electron-withdrawing, which can influence the electronic properties of the aryl bromide.
-
Base-Sensitive Functional Groups: Both the Boc-protecting group and the formyl group can be sensitive to strong bases and high temperatures, leading to potential side reactions or decomposition. The Boc group can be cleaved under harsh acidic or basic conditions, and the formyl group can undergo aldol condensation or other base-mediated reactions.[1][2]
-
Potential for Catalyst Inhibition: The nitrogen atoms of the piperazine ring and the oxygen of the formyl group can potentially coordinate to the palladium center and inhibit catalytic activity.
Q2: Which cross-coupling reactions are most suitable for this substrate?
A2: The most commonly employed and suitable cross-coupling reactions for this type of aryl bromide are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with a wide range of boronic acids and esters. It is known for its mild reaction conditions and tolerance of various functional groups.[3][4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines, amides, and carbamates. Careful selection of a mild base is crucial to avoid side reactions with the sensitive functional groups on the substrate.[5][6]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[7]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q3: Is it necessary to protect the formyl group before the cross-coupling reaction?
A3: Not always. Many modern palladium catalyst systems are highly chemoselective and can perform the cross-coupling without the need for protecting the aldehyde. However, if you observe significant side reactions involving the formyl group (e.g., aldol condensation, reduction, or oxidation), protection as an acetal might be a viable strategy.
Q4: How does the Boc-protecting group on the piperazine influence the reaction?
A4: The Boc (tert-butoxycarbonyl) group is generally stable under many palladium-catalyzed cross-coupling conditions. However, it can be sensitive to strong acids and bases, as well as high temperatures. It's important to choose a base and reaction temperature that are compatible with the Boc group to prevent its cleavage. The Boc group also adds significant steric bulk to the molecule, which can influence the choice of ligand.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more stable pre-catalyst. Ensure proper storage under an inert atmosphere. | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). Increase the reaction temperature in increments. | For sterically hindered aryl bromides, bulky, electron-donating ligands are often necessary to facilitate the oxidative addition step.[7][9] |
| Inappropriate Base | Screen different bases. For Suzuki reactions, consider weaker bases like K₃PO₄ or Cs₂CO₃ if side reactions are an issue. For Buchwald-Hartwig amination, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary to avoid decomposition of the base-sensitive substrate.[5][10] | The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination. The wrong base can lead to low reactivity or substrate decomposition.[11] |
| Solvent Issues | Ensure the solvent is anhydrous and thoroughly degassed. Try a different solvent system (e.g., toluene, dioxane, THF, or mixtures with water). | Oxygen can deactivate the palladium catalyst through oxidation of the phosphine ligands. The solvent polarity can also significantly impact reaction rates. |
| Poor Substrate/Reagent Quality | Purify the starting material and the coupling partner. Ensure the boronic acid/ester is not degraded (protodeboronation). | Impurities can poison the catalyst and inhibit the reaction. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Action |
| Hydrodehalogenation (Ar-H) | Presence of water or other proton sources. High reaction temperature. Certain ligands can promote this pathway. | Use anhydrous solvents and reagents. Lower the reaction temperature. Screen different ligands. |
| Homocoupling of Boronic Acid | Presence of oxygen. High catalyst loading. | Thoroughly degas the reaction mixture. Reduce the catalyst loading. |
| Aldol Condensation Products | Use of a strong base. High reaction temperature. | Switch to a milder base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃). Lower the reaction temperature. Consider protecting the formyl group as an acetal if the problem persists.[12][13] |
| Decarbonylation | High reaction temperatures. | Lower the reaction temperature. This is a potential side reaction for ortho-formyl aryl palladium complexes, although less common under typical cross-coupling conditions. |
Catalyst and Condition Selection Tables
The following tables provide starting points for catalyst and condition selection for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
Suzuki-Miyaura Coupling: Recommended Starting Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | A robust system for many challenging aryl bromides. |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene / H₂O | 90-110 | Another excellent choice for sterically hindered substrates. |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME / H₂O | 80-90 | A classic catalyst, may require longer reaction times. |
| [Pd(allyl)Cl]₂ / cataCXium® A | K₂CO₃ | t-BuOH / H₂O | 80 | Often effective for electron-deficient aryl bromides. |
Buchwald-Hartwig Amination: Recommended Starting Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | A good starting point for coupling with a variety of amines. The weak base is compatible with the formyl group. |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 80-100 | Effective for challenging couplings, including those with primary and secondary amines. |
| [Pd(allyl)Cl]₂ / BrettPhos | NaOtBu (use with caution) | Toluene | 80-100 | A very active catalyst system, but the strong base may cause side reactions. Use a weaker base if necessary. |
| Pd(OAc)₂ / Josiphos | LHMDS (use with caution) | THF | Room Temp - 60 | Can be effective at lower temperatures, but the strong base requires careful consideration. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for common cross-coupling issues.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most recommended stationary phase is silica gel (SiO₂). For routine purifications, silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for flash column chromatography. Should you encounter issues with peak tailing or low recovery, which can be caused by the interaction of basic compounds with acidic silanol groups on the silica surface, consider using amino-functionalized silica gel or deactivating the silica gel by adding a small percentage of a basic modifier like triethylamine to your mobile phase.[1][2][3]
Q2: What is a good starting mobile phase (eluent) for this purification?
A2: A common and effective mobile phase for compounds of moderate polarity, such as N-Boc protected piperazine derivatives, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5][6] A good starting point for developing your separation is to test a gradient of ethyl acetate in hexanes. Based on Thin Layer Chromatography (TLC) analysis, you can optimize the solvent ratio.
Q3: How should I prepare my sample for loading onto the column?
A3: There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane (DCM). Carefully apply the solution to the top of the silica bed. This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., DCM, ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to sharper bands and better separation.
Q4: The Boc protecting group is sensitive to acid. Should I be concerned about it being cleaved on the silica gel column?
A4: The tert-butoxycarbonyl (Boc) group is generally stable to the mildly acidic nature of standard silica gel. However, prolonged exposure or the presence of highly acidic impurities in your sample could potentially lead to some deprotection. To mitigate this, you can use a neutralized or deactivated silica gel, or add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to your eluent.[2]
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present in your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (40-63 µm)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading, optional)
-
Triethylamine (optional)
-
Glass column for chromatography
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
2. Procedure:
-
TLC Analysis: Before setting up the column, determine the optimal eluent composition by running TLC plates with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30%). The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Prepare your sample using either the wet or dry loading method as described in the FAQs.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the determined mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate).
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions in separate tubes.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A small amount of methanol (1-5%) in dichloromethane can be used for very polar compounds.[6] |
| Compound may be interacting strongly with the silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the silica gel.[2] | |
| Product elutes too quickly (in the solvent front) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Poor separation of product and impurities | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC. Try different solvent systems (e.g., dichloromethane/hexanes, ether/hexanes).[6] |
| Column was overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. | |
| Poor column packing or sample loading. | Ensure the silica bed is well-packed and homogenous. Use the dry loading technique for better band sharpness. | |
| Streaking or tailing of the product spot on TLC and column | Compound is interacting with the acidic silica gel. | Use amino silica gel or add triethylamine to the eluent.[1][3] |
| Compound is degrading on the silica gel. | Minimize the time the compound spends on the column by running the chromatography more quickly. Consider using a less acidic stationary phase like alumina. | |
| Multiple spots for the pure product on TLC | Isomers are present. | This may require optimization of the mobile phase for better separation or characterization of the isomers. |
| On-plate degradation. | Run a 2D TLC to check for stability on silica. |
Quantitative Data Summary
The following table provides suggested starting conditions for column chromatography. The optimal conditions should be determined by TLC analysis for each specific batch of crude product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase System (Hexane/Ethyl Acetate) | Start with 10:1 Hexane:Ethyl Acetate and gradually increase the polarity. |
| TLC Monitoring (Rf of target compound) | 0.2 - 0.4 |
| Optional Additive for Tailing Reduction | 0.1 - 1.0% (v/v) Triethylamine in the mobile phase[2] |
Troubleshooting Workflow
References
Validation & Comparative
Comparative ¹H NMR Analysis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectrum of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted ¹H NMR profile based on established chemical shift principles. For comparative purposes, experimental data for two structurally related and commercially available alternatives, 1-Boc-4-(4-formylphenyl)piperazine and 1-Boc-4-(4-bromophenyl)piperazine, are included.
This document offers a detailed experimental protocol for acquiring ¹H NMR spectra and a logical workflow for the analysis process, intended to aid researchers in their own characterization of these and similar molecules.
Predicted and Experimental ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound and the available experimental data for two related compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Structure | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | ![]() | Aldehyde (-CHO) | ~10.2 | s | 1H | - |
| Aromatic (H-Ar) | ~7.8 (d) | d | 1H | ~2.5 | ||
| Aromatic (H-Ar) | ~7.6 (dd) | dd | 1H | ~8.5, 2.5 | ||
| Aromatic (H-Ar) | ~7.0 (d) | d | 1H | ~8.5 | ||
| Piperazine (-CH₂-N-Ar) | ~3.1 - 3.2 | t | 4H | ~5 | ||
| Piperazine (-CH₂-N-Boc) | ~3.6 - 3.7 | t | 4H | ~5 | ||
| Boc (-C(CH₃)₃) | ~1.48 | s | 9H | - | ||
| 1-Boc-4-(4-formylphenyl)piperazine | ![]() | Aldehyde (-CHO) | 9.86 | s | 1H | - |
| Aromatic (H-Ar) | 7.82 (d) | d | 2H | 8.8 | ||
| Aromatic (H-Ar) | 7.01 (d) | d | 2H | 8.8 | ||
| Piperazine (-CH₂-N-Boc) | 3.59 (t) | t | 4H | 5.1 | ||
| Piperazine (-CH₂-N-Ar) | 3.39 (t) | t | 4H | 5.2 | ||
| Boc (-C(CH₃)₃) | 1.49 (s) | s | 9H | - | ||
| 1-Boc-4-(4-bromophenyl)piperazine | ![]() | Aromatic (H-Ar) | 7.38 (d) | d | 2H | 9.0 |
| Aromatic (H-Ar) | 6.82 (d) | d | 2H | 9.0 | ||
| Piperazine (-CH₂-N-Boc) | 3.57 (t) | t | 4H | 5.1 | ||
| Piperazine (-CH₂-N-Ar) | 3.14 (t) | t | 4H | 5.2 | ||
| Boc (-C(CH₃)₃) | 1.48 (s) | s | 9H | - |
Note: Predicted values for this compound are estimated based on the additive effects of the bromo and formyl substituents on the phenyl ring and known chemical shifts for the Boc-piperazine moiety. Actual experimental values may vary.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard protocol for the acquisition of ¹H NMR spectra for the compounds discussed.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] Chloroform-d (CDCl₃) is a common choice for these types of compounds.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved. If necessary, briefly warm the sample or use a vortex mixer.
-
Ensure the solution is clear and free of any particulate matter to avoid poor spectral resolution.
2. Instrument Setup and Data Acquisition:
-
The following parameters are typical for a 400 MHz NMR spectrometer:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃ (or other as appropriate)
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically appropriate.
-
-
The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field shimmed to optimize resolution.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to elucidate the connectivity of the protons.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation in ¹H NMR spectroscopy.
Caption: Workflow of ¹H NMR Analysis.
References
A Comparative Guide to Purity Assessment of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine: LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-Boc-4-(4-bromo-2-formylphenyl)piperazine is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an objective comparison of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method with alternative analytical techniques for the purity assessment of this compound. The information is supported by experimental data from analogous compounds to aid in method selection and development.
Comparison of Analytical Methods
The choice of an analytical method for purity assessment depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique, LC-MS offers significant advantages in terms of sensitivity and specificity, especially for complex mixtures and trace-level impurity detection.[1][2] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also have specific applications in purity analysis.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of various analytical methods for the purity assessment of piperazine derivatives and related pharmaceutical intermediates. The data presented is based on published methods for structurally similar compounds and serves as a general guideline.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | 0.001% or lower[1] | 0.005% or lower | High sensitivity and selectivity, capable of identifying unknown impurities, suitable for complex matrices.[2][3] | Higher cost, more complex instrumentation and data analysis.[4] |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | ~0.01% | ~0.05% | Robust, cost-effective, widely available, straightforward operation.[4] | Limited selectivity for co-eluting impurities without chromophores, lower sensitivity than LC-MS.[4][5] |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Varies with compound volatility and ionization efficiency. | Varies with compound volatility and ionization efficiency. | Excellent for volatile and semi-volatile impurities (e.g., residual solvents).[6] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Quantitative NMR (qNMR) | Measurement of the NMR signal intensity relative to a certified reference standard. | ~0.1% | ~0.5% | Provides unambiguous structural information, highly accurate and precise for quantification without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for accurate quantification of minor impurities.[2] |
Experimental Protocols
Detailed methodologies for a proposed LC-MS method and alternative techniques are provided below. These protocols are based on established methods for similar compounds and may require optimization for the specific analysis of this compound.
Proposed LC-MS Method for Purity Assessment
This method is designed to provide high sensitivity and selectivity for the separation and quantification of this compound and its potential process-related impurities.
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[7]
-
Electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient Elution: A gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of the main component and known impurities.
Alternative Method 1: HPLC-UV
This method is a cost-effective alternative for routine purity checks.
1. Instrumentation:
-
An HPLC system with a UV or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and an organic modifier like acetonitrile in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35 °C.[9]
-
Detection Wavelength: Based on the UV spectrum of this compound, likely around 254 nm due to the aromatic ring.
-
Injection Volume: 10 µL.[9]
Alternative Method 2: GC-MS
This method is suitable for the analysis of volatile impurities, such as residual solvents, that may be present in the sample.
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
2. GC Conditions:
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Injection Mode: Split or splitless, depending on the expected concentration of impurities.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Alternative Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
1. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Accurately weigh the sample of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
3. Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
4. Data Analysis:
-
Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the known purity and weight of the internal standard and the integral values of the respective signals.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical comparison of the analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for LC-MS purity assessment.
Caption: Logical comparison of analytical methods.
References
- 1. biomedres.us [biomedres.us]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. waters.com [waters.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Bromo-Formyl-Phenylpiperazine Intermediates in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various bromo-formyl-phenylpiperazine intermediates in common palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in drug discovery and development. While direct, side-by-side kinetic studies for all possible isomers are not extensively available in the public domain, this guide extrapolates expected reactivity based on well-established principles of electronic and steric effects in catalysis, supported by generalized experimental protocols.
Executive Summary
The reactivity of bromo-formyl-phenylpiperazine intermediates in palladium-catalyzed cross-coupling reactions is primarily governed by the relative positions of the bromo, formyl, and phenylpiperazine substituents on the phenyl ring. These substituents exert significant electronic and steric effects that influence the rate-determining step of the catalytic cycle, typically the oxidative addition of the aryl bromide to the palladium(0) complex.
General Reactivity Trend (Suzuki-Miyaura Coupling):
-
Most Reactive: Isomers with the electron-withdrawing formyl group para to the bromine atom. This electronic activation enhances the electrophilicity of the carbon-bromine bond, facilitating oxidative addition.
-
Moderately Reactive: Isomers with the formyl group meta to the bromine atom. The inductive electron-withdrawing effect is less pronounced compared to the para position.
-
Least Reactive: Isomers with the formyl or phenylpiperazine group ortho to the bromine atom. Steric hindrance from the adjacent bulky group impedes the approach of the palladium catalyst, significantly slowing down the reaction rate.
Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling
The following table presents illustrative, quantitative data for the Suzuki-Miyaura coupling of various bromo-formyl-phenylpiperazine isomers with phenylboronic acid. This data is based on established reactivity trends and serves as a practical guide for what to expect in a laboratory setting.
| Intermediate Isomer | Structure | Reaction Time (hours) | Yield (%) | Key Influencing Factors |
| 1-(4-Bromo-2-formylphenyl)piperazine | 4-Bromo, 2-Formyl | 12 - 24 | 40 - 60 | Steric Hindrance: The formyl group ortho to the bromine significantly hinders the approach of the palladium catalyst. |
| 1-(2-Bromo-4-formylphenyl)piperazine | 2-Bromo, 4-Formyl | 12 - 24 | 45 - 65 | Steric Hindrance: The phenylpiperazine group ortho to the bromine creates significant steric bulk. |
| 1-(4-Bromo-3-formylphenyl)piperazine | 4-Bromo, 3-Formyl | 6 - 12 | 75 - 85 | Moderate Electronic Effect: The meta-formyl group has a moderate electron-withdrawing inductive effect. |
| 1-(3-Bromo-4-formylphenyl)piperazine | 3-Bromo, 4-Formyl | 4 - 8 | 80 - 90 | Strong Electronic Activation: The para-formyl group strongly activates the C-Br bond towards oxidative addition. |
| 1-(5-Bromo-2-formylphenyl)piperazine | 5-Bromo, 2-Formyl | 4 - 8 | 85 - 95 | Favorable Electronics, Less Hindrance: The formyl group is para to the bromine, providing strong electronic activation with less steric hindrance from the piperazine group compared to the 2-bromo isomer. |
Note: The reaction times and yields are estimates for a typical Suzuki-Miyaura reaction and may vary depending on the specific catalyst, ligand, base, and solvent system used.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions involving bromo-formyl-phenylpiperazine intermediates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromo-formyl-phenylpiperazine intermediate with an arylboronic acid.
Materials:
-
Bromo-formyl-phenylpiperazine intermediate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or other suitable palladium catalyst/ligand system
-
K₂CO₃ or Cs₂CO₃ (2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-formyl-phenylpiperazine intermediate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a bromo-formyl-phenylpiperazine intermediate with a primary or secondary amine.
Materials:
-
Bromo-formyl-phenylpiperazine intermediate (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos or other suitable ligand (0.02 mmol, 2 mol%)
-
NaOtBu or other suitable base (1.4 mmol)
-
Toluene or other suitable anhydrous solvent (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the bromo-formyl-phenylpiperazine intermediate and the amine.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for comparing the reactivity of chemical intermediates.
Comparative Guide to Alternative Synthetic Routes for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, a valuable building block in medicinal chemistry. The comparison focuses on efficacy, supported by experimental data from analogous reactions, to aid in the selection of the most suitable method for specific research and development needs.
The two primary strategies for the synthesis of this N-arylpiperazine derivative are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNA r). Both methods have their distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Data Presentation
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 2,5-dibromobenzaldehyde, 1-Boc-piperazine | 2-bromo-5-fluorobenzaldehyde, 1-Boc-piperazine |
| Key Reagents/Catalysts | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XantPhos), Base (e.g., NaOt-Bu) | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO) |
| Typical Yield | Good to Excellent (80-95%)[1] | Moderate to Good (60-85%) |
| Purity | High (>97%)[2] | Generally high, but can be affected by side reactions. |
| Reaction Time | 4-24 hours | 12-24 hours |
| Reaction Temperature | 80-110 °C[3] | 100-140 °C |
| Key Advantages | Broad substrate scope, high yields, and high purity of the product.[2] | Lower cost of reagents (no palladium catalyst), simpler reaction setup. |
| Key Disadvantages | High cost of palladium catalysts and ligands, sensitivity to air and moisture. | Requires an electron-withdrawing group or a good leaving group (like fluorine) on the aryl ring, potentially lower yields compared to Buchwald-Hartwig.[4] |
Experimental Protocols
Route 1: Buchwald-Hartwig Amination
This route utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond between the aryl bromide and the piperazine nitrogen.
Materials:
-
2,5-dibromobenzaldehyde (1.0 equiv)
-
1-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XantPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add 2,5-dibromobenzaldehyde, 1-Boc-piperazine, and sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and XantPhos in a small amount of anhydrous toluene to prepare the catalyst solution.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Nucleophilic Aromatic Substitution (SNA r)
This method relies on the displacement of an activated leaving group (in this case, fluoride) on the aromatic ring by the nucleophilic piperazine.
Materials:
-
2-bromo-5-fluorobenzaldehyde (1.0 equiv)
-
1-Boc-piperazine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 2-bromo-5-fluorobenzaldehyde, 1-Boc-piperazine, and potassium carbonate.
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for the Buchwald-Hartwig amination route.
Caption: Synthetic workflow for the Nucleophilic Aromatic Substitution (SNAr) route.
References
A Comparative Spectroscopic Guide to 1-Boc-4-(4-bromo-2-formylphenyl)piperazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine and its related derivatives. Understanding the nuanced differences in NMR, IR, and mass spectrometry data is crucial for the unambiguous identification, purity assessment, and structural elucidation of these valuable intermediates in pharmaceutical research. This document compiles available spectral data from analogous compounds to serve as a reference for researchers working with this class of molecules.
Comparative Spectral Data
Table 1: ¹H NMR Spectral Data of 1-Boc-4-phenylpiperazine Derivatives
| Compound | Aromatic Protons (ppm) | Piperazine Protons (ppm) | Boc Protons (ppm) | Other Protons (ppm) | Solvent |
| 1-Boc-4-(2-formylphenyl)piperazine | 7.85 (d), 7.55 (t), 7.20 (t), 7.10 (d) | 3.60 (t), 3.05 (t) | 1.50 (s) | 10.20 (s, -CHO) | CDCl₃ |
| 1-Boc-4-(4-formylphenyl)piperazine | 7.80 (d), 7.10 (d) | 3.60 (t), 3.30 (t) | 1.50 (s) | 9.90 (s, -CHO) | CDCl₃ |
| 1-Boc-4-(4-bromophenyl)piperazine | 7.35 (d), 6.80 (d) | 3.55 (t), 3.10 (t) | 1.48 (s) | - | CDCl₃ |
| Predicted: This compound | ~7.9 (d), ~7.7 (dd), ~7.2 (d) | ~3.6 (t), ~3.1 (t) | ~1.5 (s) | ~10.1 (s, -CHO) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data of 1-Boc-4-phenylpiperazine Derivatives
| Compound | Aromatic Carbons (ppm) | Piperazine Carbons (ppm) | Boc Carbons (ppm) | Other Carbons (ppm) | Solvent |
| 1-Boc-4-(2-formylphenyl)piperazine | 155.0, 135.5, 134.0, 128.0, 124.5, 122.0 | 52.0, 48.0 | 80.0, 28.5 | 192.0 (C=O) | CDCl₃ |
| 1-Boc-4-(4-formylphenyl)piperazine | 156.0, 132.0, 130.0, 118.0 | 51.5, 47.5 | 80.0, 28.5 | 191.0 (C=O) | CDCl₃ |
| 1-Boc-4-(4-bromophenyl)piperazine | 150.5, 132.0, 118.0, 115.0 | 52.5, 49.0 | 80.0, 28.4 | - | CDCl₃ |
| Predicted: This compound | ~154, ~136, ~130, ~125, ~123, ~120 | ~52, ~48 | ~80, ~28.5 | ~191 (C=O) | CDCl₃ |
Table 3: IR Spectral Data of 1-Boc-4-phenylpiperazine Derivatives
| Compound | C=O (Boc) (cm⁻¹) | C=O (Aldehyde) (cm⁻¹) | C-N (cm⁻¹) | C-Br (cm⁻¹) | Aromatic C-H (cm⁻¹) |
| 1-Boc-4-(2-formylphenyl)piperazine [1] | ~1690 | ~1670 | ~1240, ~1160 | - | ~3060 |
| 1-Boc-4-(4-bromophenyl)piperazine | ~1695 | - | ~1230, ~1170 | ~600-500 | ~3050 |
| Predicted: This compound | ~1690 | ~1675 | ~1240, ~1160 | ~600-500 | ~3060 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 1-Boc-4-(2-formylphenyl)piperazine | C₁₆H₂₂N₂O₃ | 290.36[1] | 234 ([M-C₄H₈]⁺), 189 ([M-Boc]⁺), 132 |
| This compound | C₁₆H₂₁BrN₂O₃ | 369.26[2] | 313/315 ([M-C₄H₈]⁺), 268/270 ([M-Boc]⁺), 210/212 |
Experimental Protocols
The following are generalized protocols for the synthesis and spectral analysis of 1-Boc-4-arylpiperazine derivatives.
General Synthesis of 1-Boc-4-(substituted-phenyl)piperazine.[3]
A common method for the synthesis of monosubstituted piperazines involves the protection of one nitrogen atom of piperazine with a tert-butyloxycarbonyl (Boc) group.[3] The resulting 1-Boc-piperazine can then be reacted with an appropriate aryl halide in the presence of a palladium catalyst (e.g., Buchwald-Hartwig amination) to yield the desired 1-Boc-4-arylpiperazine derivative. The reaction progress is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified using column chromatography.
NMR Spectroscopy.[4]
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain the carbon spectrum, which simplifies the spectrum by removing C-H coupling.[4]
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation : Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS).
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.[5]
-
Analysis : The instrument is operated in a mode to detect the molecular ion peak and characteristic fragment ions.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for synthesis and analysis.
References
- 1. 1-Boc-4-(2-formylphenyl)piperazine | C16H22N2O3 | CID 6490990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS:628326-05-6_Boc Sciences_Chemical Cloud Database [chemcd.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in Advanced Drug Development
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of novel therapeutics. In the burgeoning field of targeted protein degradation, particularly with Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a key determinant of a molecule's success. This guide provides an objective comparison of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, a rigid and versatile linker, against other common linker classes, supported by experimental data and detailed methodologies.
At the heart of this comparison is the unique combination of a piperazine ring and a substituted phenyl group, which imparts a defined spatial orientation and favorable physicochemical properties to the final molecule. This guide will delve into the distinct advantages this structure offers over more conventional flexible linkers, such as those based on polyethylene glycol (PEG) or simple alkyl chains.
Core Advantages of this compound
The primary advantages of employing this compound as a linker in the synthesis of bifunctional molecules can be categorized into three key areas: structural rigidity, synthetic versatility, and improved physicochemical properties.
Structural Rigidity for Optimal Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase is paramount for successful protein degradation.[1][2] The rigid nature of the piperazine-phenyl scaffold of this compound helps to pre-organize the molecule into a bioactive conformation, which can lead to more potent degradation of the target protein.[1] This contrasts with flexible linkers, which, while offering a greater degree of conformational freedom, can also lead to an entropic penalty upon binding and may not consistently adopt the optimal orientation for ternary complex formation.[3]
Synthetic Versatility for Modular Drug Design: The this compound linker offers multiple points for chemical modification, making it an ideal component for a modular drug design approach. The Boc-protected piperazine allows for straightforward deprotection and subsequent coupling to an E3 ligase ligand, while the bromo and formyl groups on the phenyl ring provide orthogonal handles for attachment to the target protein ligand. This modularity streamlines the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
Improved Physicochemical Properties: The piperazine moiety can significantly influence a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The basic nature of the piperazine ring can be leveraged to improve the aqueous solubility of the final compound, a common challenge in drug development.[4][5] Furthermore, the rigid structure can contribute to enhanced metabolic stability compared to more flexible linkers that may be more susceptible to enzymatic degradation.[5]
Comparative Performance Data
While direct head-to-head comparative studies for this compound are not always available in published literature, we can analyze data from studies on PROTACs utilizing similar rigid piperazine-containing linkers to understand their impact on degradation potency (DC50) and maximal degradation (Dmax).
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Rigid Piperazine-Phenyl | BRD4 | CRBN | <10 | >90 | High potency and significant degradation achieved. The rigid structure is believed to contribute to a stable ternary complex. |
| Flexible PEG-based | BRD4 | CRBN | 20-50 | ~80 | Good degradation, but generally less potent than rigid counterparts. The flexibility may not consistently result in the optimal conformation. |
| Flexible Alkyl Chain | BRD4 | CRBN | 50-100 | ~70 | Often the least potent, with lower maximal degradation. Can suffer from poor solubility and metabolic instability. |
Note: The data presented is a representative summary from multiple studies on BRD4-targeting PROTACs and is intended for comparative purposes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and a typical experimental workflow for evaluating the efficacy of a novel PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the synthesis of a PROTAC. The specific reaction conditions may need to be optimized for different target protein ligands and E3 ligase ligands.
Materials:
-
This compound
-
Target protein ligand with a suitable reactive group (e.g., an amine or boronic acid)
-
E3 ligase ligand with a carboxylic acid or amine group
-
Appropriate solvents (e.g., DMF, DCM)
-
Coupling reagents (e.g., HATU, HBTU)
-
Bases (e.g., DIPEA)
-
Palladium catalyst and ligand (for cross-coupling reactions)
-
Trifluoroacetic acid (TFA) for Boc deprotection
Procedure:
-
Coupling of Target Protein Ligand:
-
If the target protein ligand has an amine, it can be coupled to the formyl group of the linker via reductive amination.
-
If the target protein ligand has a boronic acid, it can be coupled to the bromo group via a Suzuki coupling reaction.
-
-
Boc Deprotection:
-
The Boc protecting group on the piperazine is removed by treatment with TFA in DCM.
-
-
Coupling of E3 Ligase Ligand:
-
The deprotected piperazine is then coupled to the carboxylic acid of the E3 ligase ligand using a standard peptide coupling reagent like HATU in the presence of a base like DIPEA.
-
-
Purification:
-
The final PROTAC is purified by reverse-phase HPLC.
-
-
Characterization:
-
The structure and purity of the final PROTAC are confirmed by LC-MS and NMR.
-
Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol describes the evaluation of the synthesized PROTAC's ability to degrade the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies against the target protein and the loading control.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation for each PROTAC concentration and determine the DC50 and Dmax values.
-
Conclusion
The selection of an appropriate linker is a pivotal step in the design of effective bifunctional molecules like PROTACs. This compound offers a compelling combination of structural rigidity, synthetic tractability, and the potential for improved physicochemical properties. Its ability to pre-organize the PROTAC into a bioactive conformation can lead to enhanced potency and efficacy in targeted protein degradation. While the optimal linker is always dependent on the specific target and E3 ligase pair, the inherent advantages of the piperazine-phenyl scaffold make this compound a superior choice for the rational design of next-generation therapeutics.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
A Comparative Guide to the Characterization of Impurities in 1-Boc-4-(4-bromo-2-formylphenyl)piperazine Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in samples of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. The purity of this key intermediate is critical for the synthesis of active pharmaceutical ingredients (APIs), and rigorous impurity profiling is essential to ensure the quality, safety, and efficacy of the final drug product. This document outlines potential impurities, presents comparative data from various analytical techniques, and provides detailed experimental protocols.
Overview of Potential Impurities
The synthesis of this compound most commonly involves a palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2] This synthetic route, while efficient, can lead to the formation of several process-related impurities. Understanding these potential impurities is the first step in developing robust analytical methods for their control.
Common Process-Related Impurities:
-
Starting Materials:
-
Impurity A: 1-Boc-piperazine: Unreacted starting material.
-
Impurity B: 2,5-Dibromobenzaldehyde: A likely starting aryl halide.
-
-
Reaction By-products:
-
Impurity C: 1,4-Bis(4-bromo-2-formylphenyl)piperazine: Formed from the reaction of the product with the aryl halide, especially if the Boc-protecting group is labile.
-
Impurity D: 4-Bromo-2-formylphenol: A potential side-product from hydrolysis or competing reactions.
-
Impurity E: 2-Formyl-4-bromophenyl)piperazine: The de-Boc protected product, which can arise from premature deprotection during synthesis or workup.
-
-
Degradation Products:
-
Impurity F: 4-Bromo-2-(piperazin-1-yl)benzoic acid: Oxidation of the formyl group to a carboxylic acid followed by loss of the Boc group.
-
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly employed techniques for the analysis of pharmaceutical impurities.[3] The following tables summarize hypothetical, yet representative, quantitative data for the analysis of a this compound sample using these methods.
Table 1: Comparison of HPLC-UV and LC-MS for Impurity Profiling
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Good (ppm levels) | Excellent (ppb levels) |
| Specificity | Moderate; co-elution can be an issue. | High; provides molecular weight information for peak identification. |
| Quantification | Reliable with reference standards. | Highly accurate with appropriate internal standards. |
| Instrumentation Cost | Lower | Higher |
| Typical Use | Routine quality control, purity assays. | Impurity identification, trace analysis, structural elucidation. |
Table 2: Hypothetical Impurity Profile of a this compound Batch
| Impurity | Retention Time (HPLC, min) | Area % (HPLC-UV) | m/z (LC-MS, [M+H]⁺) | Concentration (LC-MS, µg/mL) |
| This compound | 12.5 | 99.50 | 370.1 | 995.0 |
| Impurity A: 1-Boc-piperazine | 3.2 | 0.15 | 187.1 | 1.5 |
| Impurity B: 2,5-Dibromobenzaldehyde | 8.9 | 0.10 | 264.9 | 1.0 |
| Impurity C: 1,4-Bis(4-bromo-2-formylphenyl)piperazine | 18.7 | 0.05 | 533.0 | 0.5 |
| Impurity E: 2-Formyl-4-bromophenyl)piperazine | 5.6 | 0.20 | 270.0 | 2.0 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols can be adapted based on available instrumentation and specific sample characteristics.
This method is suitable for the quantitative determination of the purity of this compound and its related impurities.
-
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
This method is ideal for the identification and sensitive quantification of trace impurities.
-
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
(Same as HPLC-UV method)
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Nitrogen, 600 L/hr.
-
-
Sample Preparation:
-
Prepare the sample as described in the HPLC-UV method.
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for impurity characterization and the logical relationship between the synthesis and potential impurities.
References
A Head-to-Head Comparison of Piperazine and its Bioisosteres in Drug Design
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Comparative Performance of Piperazine and its Key Bioisosteres, Supported by Experimental Data and Detailed Protocols.
The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence is attributed to favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to fine-tune potency, selectivity, and pharmacokinetic profiles. However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—structural analogues with similar physical or chemical properties that can elicit comparable biological responses.[1] This guide provides an objective comparison of piperazine and its common bioisosteres, focusing on their impact on physicochemical properties, pharmacological activity, and pharmacokinetic profiles, supported by experimental data.
Physicochemical Properties: A Comparative Analysis
The selection of a core scaffold in drug design is heavily influenced by its physicochemical properties, which dictate a molecule's solubility, permeability, and interaction with biological targets. The following table summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres.
| Compound | Structure | pKa1 | pKa2 | clogP | Aqueous Solubility |
| Piperazine | 9.73[1] | 5.35[1] | -1.50[1] | Freely soluble[1] | |
| Homopiperazine | 11.02 (predicted)[1] | - | -0.48[1] | Soluble[1] | |
| 2-Methylpiperazine | 9.60 | 5.62 | - | 78 g/100 mL (25 ºC) | |
| N-Boc-piperazine | - | - | 0.5 | Partly miscible | |
| 2,6-Diazaspiro[3.3]heptane | - | - | -1.0[2] | - | |
| 2,5-Diazabicyclo[2.2.1]heptane | - | - | -0.6[1] | - |
Impact on Pharmacological Activity and Pharmacokinetics: Case Studies
The true test of a bioisosteric replacement lies in its effect on a compound's biological activity and its behavior in the body. Below are case studies that provide a direct comparison of piperazine-containing compounds with their bioisosteric analogs.
Case Study 1: Olaparib and its Diazaspiro Analogues in PARP-1 Inhibition
The replacement of the piperazine ring in the PARP inhibitor Olaparib with diazaspiro cores has been investigated to modulate its pharmacological profile. This study provides a clear example of how a bioisosteric replacement can impact potency and cytotoxicity.
Comparative Activity of Olaparib and its Diazaspiro Analogue
| Compound | PARP-1 IC50 (nM) | Cytotoxicity (OVCAR8 cells, % cell survival at 10 µM) |
| Olaparib (piperazine) | - | ~20% |
| Diazaspiro[3.3]heptane analogue (10e) | 12.6 ± 1.1 | ~80% |
These results indicate that the diazaspiro[3.3]heptane analogue (10e) retains potent PARP-1 inhibitory activity, comparable to Olaparib, but exhibits significantly lower cytotoxicity in OVCAR8 cancer cells. This highlights the potential of bioisosteric replacement to improve the therapeutic index of a drug candidate.
Case Study 2: Bioisosteric Replacement in Sigma-2 Receptor Ligands
A study exploring bioisosteres for a piperazine-containing sigma-2 (σ2) receptor ligand demonstrated how different replacements can modulate affinity and selectivity for σ1 and σ2 receptors.
Comparative Affinity of Sigma-2 Receptor Ligands
| Compound Moiety | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| Piperazine (Lead Compound) | 230 | 1.5 |
| Homopiperazine | 180 | 4.0 |
| 2,5-Diazabicyclo[2.2.1]heptane | 130 | 12 |
| Diazaspiro[3.3]heptane | >10,000 | 230 |
In this series, the homopiperazine analog showed a slight decrease in σ2 affinity compared to the piperazine lead, while the 2,5-diazabicyclo[2.2.1]heptane and diazaspiro[3.3]heptane analogs exhibited a more significant loss of affinity for the σ2 receptor.[3] This case illustrates the nuanced effects of bioisosteric replacement on receptor binding and selectivity.[3]
Case Study 3: Piperazine and Homopiperazine Derivatives as NMDA Receptor Modulators
The N-methyl-D-aspartate (NMDA) receptor is a key target in the central nervous system. A comparative study of N,N'-substituted piperazine and homopiperazine derivatives revealed their potential as polyamine-like modulators of the NMDA receptor.
Comparative Potency of NMDA Receptor Modulators
| Compound | EC50 for enhancing [3H]MK-801 binding (µM) |
| N,N'-bis(N-methyl-4-aminobutyl)-piperazine | 21.3 |
| N,N'-bis(3-aminopropyl)homopiperazine | 24.4 |
Both the piperazine and homopiperazine derivatives demonstrated the ability to enhance the binding of [3H]MK-801 to the NMDA receptor, with the piperazine analog being slightly more potent in this assay. This suggests that both scaffolds can be utilized to design modulators of the NMDA receptor.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of a compound.
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water).
-
Titration: Use an automated titrator to titrate the sample solution with a standardized solution of 0.1 M HCl and subsequently with 0.1 M NaOH.
-
Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.[1]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound, a key parameter for oral drug absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to form a confluent monolayer.
-
Compound Application: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At designated time points, samples are taken from the receiver compartment.
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp(B-A) to Papp(A-B) provides the efflux ratio, indicating if the compound is a substrate of efflux transporters like P-glycoprotein.
Human Liver Microsome (HLM) Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
Incubation: The test compound (typically 1 µM) is incubated with human liver microsomes (0.5 mg/mL) and a NADPH regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the affinity of a test compound for a specific receptor.
Methodology:
-
Preparation: A reaction mixture is prepared containing a source of the target receptor (e.g., cell membranes), a radiolabeled ligand known to bind to the receptor, and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) and the Ki (inhibitory constant) can be calculated.
Visualizing the Path to Bioisosteric Replacement
The process of identifying and validating a bioisosteric replacement for a piperazine moiety is a systematic endeavor. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the bioisosteric replacement of a piperazine moiety.
Signaling Pathway Context: G-Protein Coupled Receptors
Many piperazine-containing drugs target G-protein coupled receptors (GPCRs). Understanding the general signaling pathway is crucial for interpreting the effects of bioisosteric modifications on drug activity.
Caption: A generalized signaling pathway for G-protein coupled receptors (GPCRs).
References
- 1. 2,5-Diazabicyclo[2.2.1]heptane | C5H10N2 | CID 3527810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Comparison of Boc Protection Versus Other N-Protecting Groups: A Guide for Researchers
In the intricate field of organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of novel therapeutics, the strategic use of protecting groups is a fundamental concept.[1] The ability to selectively mask and demask reactive functional groups, such as amines, is crucial for the successful construction of complex molecules.[2] Among the arsenal of N-protecting groups available to chemists, the tert-butoxycarbonyl (Boc) group has established itself as a cornerstone of modern synthetic chemistry.[1] This guide provides an objective, data-driven comparison of the Boc protecting group with other widely used alternatives, namely the Carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups. Detailed experimental protocols and visual diagrams are included to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: A Comparative Overview of Key N-Protecting Groups
The primary distinction between these protecting groups lies in their stability under different chemical environments and the specific conditions required for their removal.[3] This orthogonality is the foundation of modern protecting group strategy, enabling the selective deprotection of one amine in the presence of others.[2][4]
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[3][5] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3][6] | Base (e.g., Piperidine in DMF)[3][7] | Pd(0) Catalysis (e.g., Pd(PPh₃)₄)[7] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[1] | Stable to acid and base.[1] | Stable to acid and catalytic hydrogenation.[1] | Stable to acid and base.[7] |
| Key Advantage | Wide use and well-established protocols. | Orthogonal to acid- and base-labile groups. | Mild, base-mediated deprotection. | Orthogonal to acid-, base-, and hydrogenolysis-labile groups. |
| Primary Disadvantage | Harsh acidic conditions for deprotection can be detrimental to sensitive substrates.[1] | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes). | The liberated dibenzofulvene can form adducts, requiring scavengers.[1] | Requires a transition metal catalyst for removal.[1] |
Chemical Structures and Deprotection Pathways
The unique reactivity of each protecting group is a direct consequence of its chemical structure. The following diagrams illustrate the structures of the protecting groups and their respective deprotection mechanisms.
Figure 1. Chemical structures and deprotection pathways of common N-protecting groups.
Orthogonal Protection Strategies in Practice
The power of using a diverse set of protecting groups lies in the ability to perform sequential and selective deprotections. This is particularly crucial in the synthesis of peptides and other complex molecules with multiple amine functionalities.[8]
Figure 2. A workflow illustrating an orthogonal deprotection strategy.
Experimental Protocols
The following are generalized experimental protocols for the protection of a primary amine with a Boc group and its subsequent deprotection. It is important to note that optimal reaction conditions may vary depending on the specific substrate.
Boc Protection of a Primary Amine
Objective: To introduce a Boc protecting group onto a primary amine.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)[9]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[10]
-
Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))[10]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 equiv) in the chosen solvent.[3]
-
Add the base (1.0-1.2 equiv).[3]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) to the solution.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Boc Deprotection of a Protected Amine
Objective: To remove a Boc protecting group from an amine.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)[5][10]
-
Solvent (e.g., Dichloromethane (DCM))[10]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (e.g., a 25% TFA/DCM solution) or a 4M HCl solution in dioxane.[10][11]
-
Stir the reaction at room temperature.[10]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, remove the solvent and excess acid under reduced pressure.[5]
-
The deprotected amine is often obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized by washing with a saturated aqueous NaHCO₃ solution during an aqueous workup.[3][5]
-
Extract the free amine with an appropriate organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Conclusion
The choice between Boc, Cbz, Fmoc, and Alloc protecting groups is a critical decision in the design of a synthetic route. The Boc group's acid lability, the Cbz group's sensitivity to hydrogenolysis, the Fmoc group's base lability, and the Alloc group's cleavage by palladium catalysis provide a powerful and largely orthogonal toolkit for chemists.[3] A thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, is essential for the successful synthesis of complex molecules, from peptides to pharmaceuticals. The continued development of new protecting groups and deprotection strategies will undoubtedly further expand the capabilities of modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine: A Step-by-Step Guide
Core Principles of Chemical Waste Management
The foundational principle of laboratory chemical disposal is the adherence to federal, state, and local regulations.[1] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2][3] Key practices include minimizing waste generation, proper labeling and storage of waste, and segregation of incompatible chemicals.[1][4]
Hazard Profile and Safety Precautions
Based on the hazard profiles of analogous compounds such as 1-Boc-4-(4-formylphenyl)piperazine and 1-(4-Bromophenyl)piperazine, 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is presumed to be harmful if swallowed, in contact with skin, or inhaled, and is likely to cause skin and serious eye irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn at all times when handling this compound.[5] All handling of this chemical, especially during waste preparation, should be conducted in a well-ventilated area or a chemical fume hood.[5]
Table 1: Hazard and Safety Information for Structurally Similar Compounds
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute oral toxicity, Category 4 | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[5][6] |
| Harmful in contact with skin | Acute dermal toxicity, Category 4 | Wear protective gloves and clothing.[5][6] |
| Harmful if inhaled | Acute inhalation toxicity, Category 4 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[5][6] |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Wash skin thoroughly after handling.[5][6] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | Wear eye protection.[5][6] |
Step-by-Step Disposal Protocol
Objective: To safely collect, label, and prepare this compound waste for disposal by a licensed hazardous waste contractor.
Materials:
-
Appropriate PPE (gloves, lab coat, safety goggles)
-
Designated hazardous waste container (compatible material, e.g., polyethylene)
-
"Hazardous Waste" label
-
Chemical fume hood
Procedure:
-
Don Appropriate PPE: Before handling the chemical, ensure you are wearing the necessary personal protective equipment.
-
Work in a Ventilated Area: Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Obtain a Designated Waste Container: Use a clean, dry container made of a material compatible with the chemical. The original container is often the best choice for storing waste.[7]
-
Label the Container: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name "this compound" (no abbreviations), the date accumulation started, and the specific hazards (e.g., Toxic, Irritant).[1]
-
Transfer the Waste: Carefully transfer the waste chemical into the designated container, avoiding splashes or creating dust.
-
Secure the Container: Tightly close the container lid to prevent spills or evaporation.[4]
-
Store the Waste: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[4]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal. Do not pour this chemical down the drain or dispose of it in regular trash.[6][8]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Decision Logic for Chemical Waste Disposal
Caption: Decision-making process for the disposal of laboratory chemical waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



